4-Bromo-5-methyl-1-phenyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRERYMFLSYSEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380080 | |
| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50877-44-6 | |
| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable and efficient synthesis route for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this target molecule.
Synthesis Strategy
The most direct and widely applicable synthetic approach to this compound involves a two-step sequence:
-
Paal-Knorr Pyrazole Synthesis: The initial step is the formation of the pyrazole core, 5-methyl-1-phenyl-1H-pyrazole, through the condensation reaction of a 1,3-dicarbonyl compound, specifically acetylacetone (pentane-2,4-dione), with phenylhydrazine. This acid-catalyzed cyclization is a robust and high-yielding method for constructing the pyrazole ring system.
-
Electrophilic Bromination: The subsequent step involves the regioselective bromination of the synthesized 5-methyl-1-phenyl-1H-pyrazole at the C4 position. The electron-rich nature of the pyrazole ring directs electrophilic substitution preferentially to the 4-position, which is unsubstituted. N-Bromosuccinimide (NBS) is a commonly employed and effective brominating agent for this transformation, offering good yields and straightforward reaction conditions.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of 5-Methyl-1-phenyl-1H-pyrazole
This procedure is adapted from established methods for pyrazole synthesis via condensation of 1,3-dicarbonyls and hydrazines.
Materials:
-
Acetylacetone (pentane-2,4-dione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add acetylacetone (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-methyl-1-phenyl-1H-pyrazole.
Synthesis of this compound
This protocol is based on the standard procedures for the electrophilic bromination of pyrazole derivatives.
Materials:
-
5-Methyl-1-phenyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask protected from light, dissolve 5-methyl-1-phenyl-1H-pyrazole (1.0 equivalent) in acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Reactant and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Acetylacetone | C₅H₈O₂ | 100.12 | Colorless liquid |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Pale yellow liquid |
| 5-Methyl-1-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | Solid |
| This compound | C₁₀H₉BrN₂ | 237.10 | Solid |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| Step 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole | Acetylacetone, Phenylhydrazine, Acetic Acid | Ethanol | Reflux | 85-95 |
| Step 2: Bromination of 5-Methyl-1-phenyl-1H-pyrazole | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to RT | 80-90 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, δ) | ~7.5-7.2 (m, 5H, Ar-H), ~2.4 (s, 3H, CH₃). The absence of a signal around 6.0 ppm, which would correspond to the H at C4 in the precursor, is a key indicator of successful bromination. |
| ¹³C NMR (CDCl₃, δ) | Signals corresponding to the phenyl carbons, the pyrazole ring carbons (with the C4 signal shifted due to the bromine substituent), and the methyl carbon. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
| IR (KBr, cm⁻¹) | Bands corresponding to C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyrazole and phenyl rings, and C-Br stretching. |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations. The relationship between the reactants, intermediates, and the final product can be visualized as a clear, stepwise pathway.
Caption: Logical pathway for the synthesis of the target compound.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard laboratory safety practices should be strictly adhered to throughout all experimental procedures.
An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-Bromo-5-methyl-1-phenyl-1H-pyrazole (CAS No. 50877-44-6). This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this pyrazole derivative. The guide includes a summary of its known and predicted physicochemical parameters, a detailed representative synthesis protocol, and a proposed biological screening cascade to explore its therapeutic potential. All quantitative data is presented in a structured tabular format for ease of reference. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to provide clear, step-by-step representations of the described processes.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available experimental and computationally predicted physicochemical data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 50877-44-6 | [1][2] |
| Molecular Formula | C₁₀H₉BrN₂ | [2] |
| Molecular Weight | 237.10 g/mol | [2] |
| Melting Point | 37-40 °C | Vendor Data |
| Boiling Point | 311.3 °C at 760 mmHg | Vendor Data |
| Refractive Index | 1.625 | Vendor Data |
| Predicted pKa (most basic) | 1.5 ± 0.5 | Predicted |
| Predicted Aqueous Solubility (logS) | -3.5 | Predicted |
| Predicted LogP | 2.94 | [2] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [2] |
Note: Predicted values for pKa and aqueous solubility were obtained using publicly available online prediction tools and should be considered as estimates. Experimental verification is recommended.
Synthesis and Experimental Protocols
Representative Synthesis Workflow
The synthesis can be envisioned as a two-step process:
-
Step 1: Synthesis of 5-methyl-1-phenyl-1H-pyrazole. This involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with phenylhydrazine.[5]
-
Step 2: Bromination of 5-methyl-1-phenyl-1H-pyrazole. The intermediate pyrazole is then subjected to electrophilic bromination at the C4 position.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 5-methyl-1-phenyl-1H-pyrazole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq.) and a suitable solvent such as glacial acetic acid or ethanol.
-
Slowly add acetylacetone (1.05 eq.) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-1-phenyl-1H-pyrazole.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the purified 5-methyl-1-phenyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask.
-
Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) (1.05 eq.) or elemental bromine (1.05 eq.), to the reaction mixture at room temperature, while protecting from light if using bromine.
-
Stir the reaction mixture at room temperature for several hours, or gently heat if necessary, while monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate if bromine was used.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Biological Activity and Proposed Screening Cascade
While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[6][7] Therefore, a structured screening cascade is proposed to elucidate the potential therapeutic value of this compound.
Proposed Biological Screening Cascade
The proposed screening cascade is a multi-tiered approach designed to efficiently identify and characterize the biological activity of the target compound.
Experimental Protocols for Screening Cascade
-
Tier 1: Primary Screening
-
Cytotoxicity Assays: The compound would be screened against a panel of cancer cell lines (e.g., from NCI-60) and a non-cancerous cell line using assays like the MTT or MTS assay to determine its general cytotoxicity and potential as an anticancer agent.
-
Antimicrobial Screening: The compound's activity would be tested against a range of Gram-positive and Gram-negative bacteria and fungal strains using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
-
Anti-inflammatory Assays: The inhibitory activity of the compound against cyclooxygenase enzymes (COX-1 and COX-2) would be evaluated using commercially available assay kits.
-
-
Tier 2: Secondary Screening and Hit Validation
-
Dose-Response Studies: For any "hits" from the primary screen, full dose-response curves would be generated to determine the IC₅₀ or EC₅₀ values, providing a quantitative measure of potency.
-
Mechanism of Action Studies: Further experiments would be designed to elucidate the mechanism of action. For example, if the compound shows anticancer activity, studies could include cell cycle analysis, apoptosis assays, or specific kinase inhibition assays.
-
Selectivity Profiling: The compound would be tested against related targets to assess its selectivity, which is a crucial factor for a potential drug candidate.
-
-
Tier 3: Lead Optimization
-
Structure-Activity Relationship (SAR) Studies: If the compound shows promising activity and selectivity, analogues would be synthesized to explore the SAR, aiming to improve potency and ADME properties.
-
In vivo Studies: Promising candidates from the SAR studies would be advanced to in vivo models to evaluate their efficacy and safety in a living organism.
-
Conclusion
This compound is a heterocyclic compound with physicochemical properties that may make it a suitable starting point for drug discovery programs. This guide has provided a summary of its known and predicted properties, a representative synthesis protocol, and a logical framework for its biological evaluation. The provided information aims to serve as a valuable resource for researchers interested in exploring the potential of this and related pyrazole derivatives in the development of new therapeutic agents. Further experimental validation of the predicted properties and biological activities is essential to fully understand the potential of this molecule.
References
- 1. Novel Integrated Platform Promises To Accelerate Drug Discovery | Technology Networks [technologynetworks.com]
- 2. ias.ac.in [ias.ac.in]
- 3. MolGpKa [xundrug.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. chemaxon.com [chemaxon.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Due to the absence of publicly available, experimentally verified spectral data for this specific molecule, this guide presents predicted chemical shifts based on the analysis of structurally analogous compounds. These predictions are valuable for the identification and characterization of this compound in research and drug development settings. The guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted based on the known effects of substituents on the pyrazole and phenyl rings.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 - 7.7 | s | - |
| Phenyl (ortho) | ~7.6 - 7.8 | m | - |
| Phenyl (meta, para) | ~7.3 - 7.5 | m | - |
| CH₃ | ~2.3 - 2.5 | s | - |
Note: The exact chemical shifts of the phenyl protons will depend on the specific coupling patterns and may overlap.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound is presented in Table 2. These predictions are based on established substituent effects on the chemical shifts of the pyrazole and phenyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~140 - 142 |
| C-4 | ~95 - 98 |
| C-5 | ~148 - 150 |
| Phenyl (ipso) | ~138 - 140 |
| Phenyl (ortho) | ~125 - 127 |
| Phenyl (meta) | ~129 - 131 |
| Phenyl (para) | ~128 - 130 |
| CH₃ | ~12 - 14 |
Structural Assignment and Rationale
The predicted chemical shifts are based on the analysis of substituent effects in related pyrazole structures. The electron-withdrawing bromine atom at the C-4 position is expected to shield this carbon, resulting in an upfield shift in the ¹³C NMR spectrum. Conversely, the C-3 and C-5 carbons will be deshielded. The methyl group at C-5 will have a characteristic upfield chemical shift in both the ¹H and ¹³C NMR spectra. The phenyl group protons will exhibit a complex multiplet in the aromatic region of the ¹H NMR spectrum, and the corresponding carbons will show distinct signals in the ¹³C NMR spectrum.
The logical workflow for the complete structural elucidation and assignment of the NMR signals is depicted in the following diagram.
The following diagram illustrates the key through-bond correlations expected in 2D NMR experiments (COSY, HSQC, and HMBC) that would be used to confirm the assignments.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may also be used depending on the sample's solubility.
-
Concentration:
-
For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling:
-
Use a high-quality, clean, and dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
NMR Instrument Parameters
The following are general instrument parameters. Optimization may be required based on the specific instrument and sample.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256-1024 scans or more, depending on the sample concentration.
-
Spectral Width: A spectral width of 0 to 220 ppm is generally used for organic molecules.
-
-
2D NMR (if required for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and linking different spin systems.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
By following these protocols and utilizing the predictive data, researchers and scientists can confidently identify and characterize this compound in their work.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, the fragmentation pathways described herein are based on established principles of mass spectrometry for pyrazole derivatives and related halogenated aromatic compounds.
Predicted Mass Spectrum Data
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the cleavage of the bromine-carbon bond, loss of the methyl group, and fragmentation of the pyrazole ring. The presence of bromine, with its two major isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks with a 2 Da mass difference and similar intensities.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Proposed) | Ion Formula | Proposed Fragment Structure | Fragmentation Pathway |
| 250/252 | [C11H10BrN2]+• | Molecular Ion | Ionization of the parent molecule. The two peaks represent the isotopic contribution of 79Br and 81Br. |
| 171 | [C11H10N2]+ | [M - Br]+ | Homolytic cleavage of the C-Br bond, a common fragmentation for bromoaromatic compounds. |
| 235/237 | [C10H7BrN2]+ | [M - CH3]+ | Loss of a methyl radical from the molecular ion. |
| 144 | [C9H8N2]+• | [M - Br - HCN]+• | Loss of a bromine radical followed by the elimination of a neutral hydrogen cyanide molecule from the pyrazole ring. |
| 115 | [C9H7]+ | Phenylacetylene cation | Further fragmentation of the pyrazole ring. |
| 91 | [C7H7]+ | Tropylium ion | Rearrangement and fragmentation of the N-phenyl group. |
| 77 | [C6H5]+ | Phenyl cation | Cleavage of the N-phenyl bond, a very stable and common fragment. |
Experimental Protocols
The following is a generalized experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile organic compounds.
2.1 Sample Preparation
-
Sample Dissolution: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Solvent Addition: Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Filtration (Optional): If the sample contains any particulate matter, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.
2.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 20:1 split ratio) or splitless, depending on sample concentration.
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Mode: Full scan
-
2.3 Data Analysis
The acquired mass spectrum should be analyzed for the presence of the predicted molecular ion and key fragment ions as detailed in Table 1. The isotopic pattern for bromine-containing fragments should be carefully examined to confirm their composition.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of this compound.
Caption: Predicted major fragmentation pathways of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Crystal Structure Analysis of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole Derivatives: A Technical Guide
Disclaimer: As of December 2025, a comprehensive public record of the single-crystal X-ray diffraction analysis for the specific compound 4-Bromo-5-methyl-1-phenyl-1H-pyrazole is not available in open literature. This technical guide, therefore, presents a detailed analysis based on closely related and structurally analogous pyrazole derivatives to provide researchers, scientists, and drug development professionals with a foundational understanding of the crystallographic features and experimental protocols relevant to this class of compounds. The data and methodologies are compiled from published studies on similar molecules and are intended to serve as a representative model.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile coordination properties. The substitution pattern on the pyrazole ring significantly influences their three-dimensional structure, intermolecular interactions, and, consequently, their function. The introduction of a bromine atom, a methyl group, and a phenyl ring at the 4, 5, and 1 positions, respectively, of the pyrazole scaffold is expected to result in a molecule with distinct electronic and steric properties. Understanding the precise atomic arrangement through crystal structure analysis is paramount for rational drug design, polymorphism screening, and the development of novel materials.
This guide provides an in-depth overview of the experimental procedures for determining the crystal structure of pyrazole derivatives, presents crystallographic data from analogous compounds in a comparative format, and visualizes the typical experimental workflow.
Experimental Protocols
The determination of the crystal structure of pyrazole derivatives typically involves two key stages: synthesis and single-crystal X-ray diffraction.
Synthesis and Crystallization
The synthesis of substituted pyrazoles can be achieved through various established synthetic routes. A common method involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. For the target class of molecules, this could involve the reaction of phenylhydrazine with a suitably substituted diketone.
Representative Synthesis Protocol: A mixture of a substituted phenylhydrazine (1.0 eq.) and a functionalized 1,3-dicarbonyl compound (1.0 eq.) is refluxed in a suitable solvent, such as ethanol or acetic acid, for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, dichloromethane, ethyl acetate/hexane). Vapor diffusion is another common technique where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
Single-Crystal X-ray Diffraction
The following protocol outlines a standard procedure for single-crystal X-ray diffraction analysis.
Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow for the determination of the crystal structure of a small molecule.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker APEXII CCD) equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The data is collected at a controlled temperature (e.g., 100 K or 293 K) using a series of ω and φ scans.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software such as SHELXT. This step provides an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined by full-matrix least-squares on F² using programs like SHELXL. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like CheckCIF to ensure the quality and correctness of the crystallographic model.
Crystallographic Data of Analogous Pyrazole Derivatives
The following tables summarize the crystallographic data for structurally related pyrazole derivatives. This comparative data provides insights into the expected structural parameters for this compound.
Table 1: Crystal Data and Structure Refinement Details for Analogous Pyrazole Derivatives.
| Parameter | 3-(4-bromophenyl)-5-methyl-1H-pyrazole[1] | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[2] | 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[3] |
| Empirical Formula | C₁₀H₉BrN₂ | C₁₁H₁₀N₂O₃ | C₁₈H₁₆N₂O₂ |
| Formula Weight | 237.10 | 218.21 | 292.33 |
| Temperature (K) | 293(2) | 130(2) | 100 |
| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |
| Unit Cell Dimensions | |||
| a (Å) | 5.9070(3) | 9.5408(16) | 8.2745(5) |
| b (Å) | 9.2731(7) | 9.5827(16) | 7.9167(6) |
| c (Å) | 17.5641(14) | 11.580(2) | 23.0663(17) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 105.838(3) | 93.225(4) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 962.09(12) | 1018.5(3) | 1508.60(18) |
| Z | 4 | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.637 | 1.423 | 1.286 |
| Final R indices [I>2σ(I)] | R₁ = 0.0504 | Not provided | Not provided |
| wR(F²) (all data) | 0.0947 | Not provided | Not provided |
Table 2: Selected Bond Lengths (Å) and Torsion Angles (°) for Analogous Pyrazole Derivatives.
| Bond/Angle | 3-(4-bromophenyl)-5-methyl-1H-pyrazole[1] | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[2] | 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[3] |
| Bond Lengths (Å) | |||
| N1-N2 | 1.365(5) | 1.371(2) | 1.391(1) |
| N1-C5 | 1.345(6) | 1.353(2) | 1.381(1) |
| N2-C3 | 1.334(6) | 1.328(2) | 1.323(1) |
| C3-C4 | 1.401(7) | 1.409(2) | 1.431(2) |
| C4-C5 | 1.365(7) | 1.369(2) | 1.393(2) |
| N1-C(phenyl) | - | 1.428(2) | 1.4285(17) |
| C(pyrazole)-Br | 1.895(4) (at C of phenyl) | - | - |
| Torsion Angles (°) | |||
| Phenyl ring to Pyrazole ring | - | 60.83(5) | 22.68(8) |
Structural Insights from Analogous Compounds
The crystal structures of related pyrazole derivatives reveal several key features that are likely to be present in this compound.
-
Planarity of the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and is expected to be essentially planar.
-
Conformation of the Phenyl Ring: The phenyl ring at the N1 position is typically twisted with respect to the plane of the pyrazole ring. The dihedral angle between these two rings can vary depending on the steric hindrance imposed by the substituents at the C5 position of the pyrazole and the ortho positions of the phenyl ring. For instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this angle is 60.83(5)°[2], while in 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, it is 22.68(8)°[3].
-
Intermolecular Interactions: The packing of pyrazole derivatives in the crystal lattice is governed by a variety of intermolecular interactions. In the absence of strong hydrogen bond donors like an N-H proton, weaker interactions such as C-H···π, π-π stacking, and halogen bonding (C-Br···X) are expected to play a significant role in stabilizing the crystal structure. The presence of the bromine atom in the target molecule makes it a potential halogen bond donor.
Logical Relationship of Structural Features
Caption: Influence of substituents on the crystal structure and properties of pyrazole derivatives.
Conclusion
While the specific crystal structure of this compound remains to be reported, a comprehensive analysis of its structural analogues provides valuable insights for researchers in the field. The experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are well-established for this class of compounds. The crystallographic data from related molecules suggest that the interplay of the planar pyrazole ring with a twisted N-phenyl substituent, along with the potential for various weak intermolecular interactions, will define its solid-state architecture. The determination of the precise crystal structure of the title compound is a crucial step for its future development and application in drug discovery and materials science.
References
In-Depth Technical Guide: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole (CAS 50877-44-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and potential biological significance of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. The information is intended for professionals in research and development in the fields of chemistry and pharmaceuticals.
Chemical Properties and Data
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a common motif in many biologically active compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 50877-44-6 |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Melting Point | 38 °C |
| Appearance | Not specified (likely a solid at room temperature) |
| Solubility | Insoluble in water |
Safety and Handling
The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with care, following standard laboratory safety procedures.
Table 2: Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| Causes skin irritation | Wash hands thoroughly after handling. |
| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Handling and Storage:
-
Store in a well-ventilated place.
-
Keep container tightly closed.
-
Avoid contact with skin, eyes, and clothing.
-
Use only in a well-ventilated area.
Synthesis and Experimental Protocols
Conceptual Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical adaptation based on general pyrazole synthesis and halogenation methods. It has not been experimentally validated for this specific compound and should be adapted and optimized by qualified chemists.
Step 1: Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one (a Knorr-type condensation)
-
Materials: Phenylhydrazine, ethyl acetoacetate, glacial acetic acid, ethanol.
-
Procedure:
-
Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add glacial acetic acid as a catalyst.
-
Slowly add ethyl acetoacetate (1 equivalent) to the solution while stirring.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one.
-
Step 2: Bromination of 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one
-
Materials: 5-methyl-1-phenyl-1H-pyrazol-3(2H)-one, a suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine), a suitable solvent (e.g., chloroform or acetic acid).
-
Procedure:
-
Dissolve the pyrazolone from Step 1 in the chosen solvent in a round-bottom flask protected from light.
-
Slowly add the brominating agent (1 equivalent) portion-wise, maintaining the temperature with an ice bath if the reaction is exothermic.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Visualizing the Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the public domain, the pyrazole scaffold is of significant interest in drug discovery. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many pyrazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action can vary, but some have been shown to inhibit kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.
-
Anti-inflammatory Activity: Certain pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.
-
Antimicrobial and Antiviral Activity: The pyrazole nucleus is a component of some antimicrobial and antiviral drugs.
The bromine atom at the 4-position of the pyrazole ring in this compound provides a useful handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of a diverse library of derivatives that can be screened for various biological activities.
Potential Signaling Pathway Involvement (Hypothetical):
Given the known activities of other pyrazole derivatives, it is plausible that this compound or its derivatives could interact with key signaling pathways implicated in disease, such as kinase signaling cascades.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by a pyrazole compound.
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. Its pyrazole core and reactive bromine atom make it a valuable building block for the synthesis of novel compounds with potentially interesting biological activities. Further research is needed to fully elucidate its chemical reactivity, toxicological profile, and therapeutic potential. Researchers working with this compound should adhere to strict safety protocols due to the limited toxicological data available.
Starting materials for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and a detailed two-step synthetic pathway for the preparation of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development.
Overview of Synthetic Strategy
The synthesis of this compound is most commonly and efficiently achieved through a two-step process:
-
Pyrazole Core Synthesis: The initial step involves the construction of the 5-methyl-1-phenyl-1H-pyrazole ring system. This is typically accomplished via the condensation reaction of a 1,3-dicarbonyl compound with phenylhydrazine.
-
Electrophilic Bromination: The subsequent step is the regioselective bromination of the synthesized pyrazole at the C4 position.
This guide will detail the experimental protocols for the synthesis of the pyrazole precursor from two alternative starting materials, ethyl acetoacetate and acetylacetone, followed by the bromination of the resulting pyrazole.
Starting Materials
The primary starting materials for this synthesis are readily available and are outlined in the table below.
| Starting Material | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | |
| Acetylacetone | C₅H₈O₂ | 100.12 | |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
Experimental Protocols
Step 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole
This step can be performed using either ethyl acetoacetate or acetylacetone. The reaction with ethyl acetoacetate initially forms 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which exists in tautomeric equilibrium with 5-hydroxy-3-methyl-1-phenyl-pyrazole. Both tautomers are suitable for the subsequent bromination step.
Method A: From Phenylhydrazine and Ethyl Acetoacetate
This method yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate and an equimolar amount of phenylhydrazine.
-
Add glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for approximately 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Reactant | Molar Eq. | Solvent | Catalyst | Time (h) | Temperature | Yield (%) |
| Phenylhydrazine | 1 | Ethanol | Glacial Acetic Acid | 5.5 | Reflux | 80 |
| Ethyl acetoacetate | 1 |
Method B: From Phenylhydrazine and Acetylacetone
This method directly yields 3,5-dimethyl-1-phenyl-1H-pyrazole, which upon bromination would lead to a different product. For the synthesis of the title compound, Method A is preferred as it leads to the correct precursor.
Step 2: Bromination of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This step involves the electrophilic substitution of a hydrogen atom with a bromine atom at the 4-position of the pyrazole ring.
Experimental Protocol:
-
Dissolve the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (1 to 1.1 equivalents) to the solution. The reaction is typically performed in the absence of light to avoid radical side reactions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, the succinimide byproduct can be removed by filtration.
-
The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Note: The reaction of substituted 2-pyrazolin-5-ones with NBS in the absence of light may yield a mixture of 4-bromo and 4,4-dibromo derivatives[1]. Careful control of the stoichiometry of NBS is crucial to favor the mono-brominated product.
| Reactant | Molar Eq. | Solvent | Temperature |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1 | Chloroform or CCl₄ | Room Temperature |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 |
Workflow and Pathway Diagrams
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
The chemical transformation is illustrated in the reaction pathway diagram below.
Caption: Reaction pathway for the synthesis of this compound.
References
The Ascendant Therapeutic Potential of Substituted Phenyl-Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have cemented its status as a privileged structure in drug discovery. When substituted with phenyl groups, these compounds unlock a remarkable spectrum of biological activities, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of substituted phenyl-pyrazole compounds, offering a comprehensive resource for researchers engaged in the discovery and development of new pharmaceuticals.
Anticancer Activity: Targeting Key Signaling Pathways
Substituted phenyl-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a diverse range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of substituted phenyl-pyrazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative substituted phenyl-pyrazole compounds against various cancer cell lines.
| Compound ID | Phenyl Substitution Pattern | Pyrazole Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| AP-1 | 4-Chlorophenyl at N1, Phenyl at C3 | 4-((Pyridin-3-yl)prop-2-en-1-one) | MCF-7 | 6.67 | [1] |
| AP-2 | Phenyl at N1, Phenyl at C3 | 4-(Thiophen-2-yl) | HeLa | 4.49 | [1] |
| AP-3 | 4-Fluorophenyl at N1, Phenyl at C3 | 4-(Furan-2-yl) | DU-145 | 10.38 | [1] |
| AP-4 | Phenyl at N1, 3,4,5-Trimethoxyphenyl at C5 | 3-Carboxylate | A549 | 0.23 | [2] |
| AP-5 | 4-Sulfamoylphenyl at N1, 3,4,5-Trimethoxyphenyl at C5 | 3-Carboxylate | HCT116 | 0.52 | [2] |
| AP-6 | Phenyl at N1, Phenyl at C3 | 5-Carbohydrazide | LoVo | >100 | [3] |
| AP-7 | Phenyl at N1, Phenyl at C3 | 4-(1,3,5-triazine) | PC-3 | 395.1 (nM) | [3] |
| AP-8 | 4-Chlorophenyl at N1, Phenyl at C3 | 4-(1,3,5-triazine) | HepG2 | 286.9 (nM) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted phenyl-pyrazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenyl-pyrazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways in Cancer
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Phenyl-pyrazole derivatives can inhibit VEGFR-2, thereby disrupting downstream signaling cascades.
Caption: VEGFR-2 signaling pathway and the point of inhibition by phenyl-pyrazole compounds.
Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by phenyl-pyrazole derivatives can lead to cell cycle arrest and apoptosis.
Caption: CDK2 signaling pathway and the point of inhibition by phenyl-pyrazole compounds.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Substituted phenyl-pyrazoles have demonstrated potent activity against a range of bacteria, including drug-resistant strains. Their mechanism of action can involve the disruption of essential bacterial processes such as cell wall synthesis.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Phenyl Substitution Pattern | Pyrazole Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| AM-1 | 4-Fluorophenyl at N1 | 4-(Anilinomethyl)-3-phenyl | S. aureus ATCC 33591 | 1 | [4] |
| AM-2 | 4-Trifluoromethylphenyl at N1 | 4-Carboxylic acid | E. faecium (vancomycin-resistant) | 1.56 | [5] |
| AM-3 | Phenyl at N1 | 4-Phenoxy-3-phenyl | S. aureus Newman | 1 | [6] |
| AM-4 | 2,4-Dichlorophenyl at N1 | 4-Carbaldehyde | B. subtilis | 62.5 | [7] |
| AM-5 | 4-Nitrophenyl at N1 | 4-Carbaldehyde | E. coli ATCC 25922 | 125 | [8] |
| AM-6 | 4-Chlorophenyl at N1 | 4-Amino-3-(trifluoromethyl) | S. aureus ATCC 25923 | 230 | [7] |
| AM-7 | Phenyl at N1 | 4-Phenoxy-3-phenyl | B. subtilis | 0.5 | [6] |
| AM-8 | 4-Bromophenyl at N1 | 4-Carbaldehyde | C. albicans | 250 | [8] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Substituted phenyl-pyrazole compound (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., a known antibiotic)
-
Negative control (solvent only)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the phenyl-pyrazole compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Antimicrobial Mechanism: Inhibition of Bacterial Cell Wall Synthesis
Several phenyl-pyrazole derivatives exert their antimicrobial effect by interfering with the biosynthesis of the bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, making it an attractive drug target.[6]
Caption: Experimental workflow for the synthesis and antimicrobial screening of phenyl-pyrazole compounds.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a hallmark of numerous diseases. Substituted phenyl-pyrazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of phenyl-pyrazole derivatives is assessed by their IC50 values against COX-1 and COX-2 enzymes. A high COX-2/COX-1 selectivity ratio is desirable to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
| Compound ID | Phenyl Substitution Pattern | Pyrazole Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| AI-1 | 4-Methoxyphenyl at N1, Phenyl at C3 | 5-(Thymol hybrid) | 2.16 | 0.045 | 48 | [9] |
| AI-2 | Phenyl at N1, Phenyl at C3 | 5-(Thymol hybrid) | >10 | 0.068 | >147 | [9] |
| AI-3 | 4-Sulfamoylphenyl at N1, Phenyl at C3 | (Celecoxib) | 15 | 0.04 | 375 | [2] |
| AI-4 | 4-Methoxyphenyl at N1, Phenyl at C3 | 4,5-dihydropyrazole | 129.07 | 1.79 | 72.1 | [10] |
| AI-5 | Phenyl at N1, 4-Methoxyphenyl at C3 | 4,5-dihydropyrazole | 165.02 | 2.51 | 65.7 | [10] |
| AI-6 | Phenyl at N1, Phenyl at C3 | 4-(pyridazine hybrid) | 14.38 | 1.50 | 9.59 | [10] |
| AI-7 | 4-Methoxyphenyl at N1, Phenyl at C3 | 4-(pyridazine hybrid) | 9.61 | 1.15 | 8.36 | [10] |
| AI-8 | Phenyl at N1, 4-Bromophenyl at C3 | 4,5-dihydropyrazole | 45.23 | 9.63 | 4.7 | [10] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
Substituted phenyl-pyrazole compound
-
Assay buffer
-
Detection reagent (e.g., a colorimetric or fluorometric probe)
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the phenyl-pyrazole compound.
-
Reaction Setup: In a 96-well plate, add the enzyme, the compound dilution, and the detection reagent. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) and then measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Some phenyl-pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory effects.[11]
Caption: NF-κB signaling pathway and a potential point of inhibition by phenyl-pyrazole compounds.
Synthesis of Phenyl-Pyrazole Scaffolds
The versatility of the phenyl-pyrazole core lies in its accessible synthesis, most notably through the Knorr pyrazole synthesis and its variations. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a phenylhydrazine derivative.
General Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
A key intermediate for the synthesis of many biologically active phenyl-pyrazoles is 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This can be synthesized via the Vilsmeier-Haack reaction.[12][13]
Procedure:
-
Hydrazone Formation: React acetophenone with phenylhydrazine in ethanol with a catalytic amount of acetic acid to form the corresponding phenylhydrazone.
-
Vilsmeier-Haack Reaction: Treat the phenylhydrazone with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). This results in the cyclization and formylation of the pyrazole ring to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.
Caption: Synthetic workflow for 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Conclusion and Future Directions
Substituted phenyl-pyrazole compounds represent a highly versatile and promising class of molecules with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. The data presented in this guide underscore the importance of the substitution pattern on the phenyl and pyrazole rings in determining the biological activity and selectivity of these compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl and pyrazole moieties to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects to identify novel targets and pathways.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for clinical development.
-
Combination Therapies: Exploring the synergistic effects of phenyl-pyrazole derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
The continued exploration of the chemical space around the phenyl-pyrazole scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. epubl.ktu.edu [epubl.ktu.edu]
The C4-Bromo Position of Pyrazoles: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic versatility allows for the creation of diverse molecular architectures with a wide range of biological activities. Among the various positions on the pyrazole ring, the C4 position offers a unique vector for substitution, and the C4-bromo-pyrazole intermediate has emerged as a cornerstone for the late-stage functionalization and diversification of this important heterocycle. This technical guide provides a comprehensive exploration of the reactivity of the C4-bromo position in pyrazoles, detailing key synthetic transformations, providing quantitative data for reaction optimization, and outlining detailed experimental protocols.
Electronic Landscape and Reactivity of the Pyrazole C4 Position
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic nature of the ring influences the reactivity of its carbon atoms. The C4 position of pyrazole is generally the most electron-rich carbon and is therefore susceptible to electrophilic substitution.[1][2][3] Bromination of the pyrazole core typically occurs selectively at this C4 position.[4][5] Once installed, the C4-bromo substituent serves as a versatile handle for a multitude of transformations, primarily driven by transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo position of pyrazoles is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in drug discovery for building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between the C4 position of the pyrazole and various aryl or vinyl boronic acids or esters. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with challenging substrates.[6][7][8][9][10]
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid - Catalyst Comparison
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [11] |
| 2 | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 | [6] |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 6 | 95 | [10] |
| 4 | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole
-
Reagents: 4-Bromo-1H-pyrazole (1.0 mmol), Phenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol), 1,4-Dioxane (5 mL), Water (1 mL).
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-bromo-1H-pyrazole, phenylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford the desired 4-phenyl-1H-pyrazole.[6]
-
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C4-bromopyrazole and a terminal alkyne, providing access to alkynyl-substituted pyrazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12][13][14][15]
Table 2: Sonogashira Coupling of 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with Trimethylsilylacetylene - Optimization of Conditions [12]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ (3) | SPhos (6) | Et₃N | MeCN | 110 | 65 |
| 2 | Pd(OAc)₂ (3) | RuPhos (6) | Et₃N | MeCN | 110 | 58 |
| 3 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | 95 |
| 4 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | Dioxane | 110 | 75 |
| 5 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | DMF | 100 | 98 |
| 6 | Pd(OAc)₂ (3) | XPhos (6) | Piperidine | DMF | 100 | 85 |
Experimental Protocol: Sonogashira Coupling of 4-Iodo-1-ethyl-5-methyl-1H-pyrazole [14]
-
Reagents: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 mmol), Terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), Triethylamine (3.0 mmol), Anhydrous THF (5 mL).
-
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 1-ethyl-4-iodo-5-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.[14]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of 4-bromopyrazoles with a wide variety of primary and secondary amines.[2][16][17][18][19] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being required for efficient coupling.[17]
Table 3: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole with Various Amines [16]
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Toluene | 67 |
| 2 | Piperidine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Toluene | 60 |
| 3 | Aniline | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Toluene | 85 |
| 4 | Benzylamine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Toluene | 78 |
| 5 | Pyrrolidine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Toluene | 7 |
Experimental Protocol: Buchwald-Hartwig Amination of Unprotected 4-Bromopyrazole [17]
-
Reagents: 4-Bromopyrazole (1.0 mmol), Amine (1.2 mmol), tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), LHMDS (2.2 mmol), Toluene (2 mL).
-
Procedure:
-
In a glovebox, add 4-bromopyrazole, the amine, LHMDS, and the palladium precatalyst to a vial.
-
Add toluene and seal the vial.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.[17]
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Other Cross-Coupling Reactions
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other cross-coupling methods can also be employed to functionalize the C4-bromo position of pyrazoles.
-
Heck Coupling: This reaction couples the 4-bromopyrazole with an alkene to form a 4-vinylpyrazole. The reaction is typically carried out with a palladium catalyst and a base.[20][21][22][23]
-
Negishi Coupling: This involves the coupling of a 4-bromopyrazole with an organozinc reagent. Organozinc reagents are more reactive than organoboranes, which can be advantageous in some cases.[3][13][24][25][26]
-
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling.[20][21][27][28][29][30]
Lithiation-Substitution Reactions
Metal-halogen exchange at the C4-bromo position, typically using an organolithium reagent such as n-butyllithium, generates a potent C4-lithiated pyrazole nucleophile. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
Table 4: Lithiation of N-Boc-4-bromopyrazole and Quenching with Electrophiles
| Entry | Electrophile | Product | Yield (%) |
| 1 | DMF | 4-Formyl-1-Boc-pyrazole | 75 |
| 2 | CO₂ | 1-Boc-pyrazole-4-carboxylic acid | 82 |
| 3 | Acetone | 4-(2-Hydroxypropan-2-yl)-1-Boc-pyrazole | 68 |
| 4 | Benzoyl chloride | 4-Benzoyl-1-Boc-pyrazole | 71 |
| 5 | Methyl iodide | 4-Methyl-1-Boc-pyrazole | 85 |
Experimental Protocol: Lithiation of 1-Boc-4-bromopyrazole and Reaction with DMF
-
Reagents: 1-Boc-4-bromopyrazole (1.0 mmol), n-Butyllithium (1.1 mmol, 2.5 M in hexanes), Anhydrous THF (10 mL), N,N-Dimethylformamide (DMF) (1.5 mmol).
-
Procedure:
-
Dissolve 1-Boc-4-bromopyrazole in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise and stir for 1 hour at -78 °C.
-
Add DMF dropwise and stir for an additional 2 hours at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 1-Boc-4-formylpyrazole.
-
Caption: General workflow for lithiation-substitution at the C4 position of pyrazole.
Pyrazole-Containing Drugs and Their Signaling Pathways
The synthetic accessibility of diverse 4-substituted pyrazoles has made them invaluable in drug discovery. Many pyrazole-containing drugs function by inhibiting key enzymes in cellular signaling pathways implicated in diseases like cancer and inflammation.
Ruxolitinib and the JAK-STAT Pathway
Ruxolitinib is a pyrazole-containing inhibitor of Janus kinases (JAK1 and JAK2).[31][32][33][34] The JAK-STAT signaling pathway is crucial for cytokine signaling that regulates immune responses and hematopoiesis. Aberrant JAK-STAT signaling is a hallmark of myeloproliferative neoplasms. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream gene transcription.[31][32][35]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Encorafenib and the BRAF/MAPK Pathway
Encorafenib is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1][36][37][38] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation in many cancers, including melanoma. Encorafenib binds to the ATP-binding pocket of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling to MEK and ERK.[36][39]
Caption: Encorafenib targets the mutated BRAF kinase in the MAPK/ERK pathway.
Celecoxib and Prostaglandin Synthesis
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[35][40] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins by COX-1, which are important for gastric protection.[35][40]
Caption: Celecoxib selectively inhibits the COX-2 enzyme to reduce inflammation.
Conclusion
The C4-bromo position of the pyrazole ring is a highly valuable and versatile synthetic handle. Its reactivity in a wide array of transformations, particularly palladium-catalyzed cross-coupling and lithiation-substitution reactions, provides medicinal chemists and drug development professionals with a powerful toolkit for the synthesis and optimization of novel pyrazole-based therapeutic agents. A thorough understanding of the reaction conditions and influencing factors is paramount for the efficient and strategic functionalization of this privileged scaffold, ultimately accelerating the discovery of new medicines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 20. organicreactions.org [organicreactions.org]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. books.rsc.org [books.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Stille Coupling [organic-chemistry.org]
- 25. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Stille reaction - Wikipedia [en.wikipedia.org]
- 27. jk-sci.com [jk-sci.com]
- 28. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 29. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 34. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 35. dovepress.com [dovepress.com]
- 36. oncotarget.com [oncotarget.com]
- 37. researchgate.net [researchgate.net]
- 38. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. youtube.com [youtube.com]
- 40. my.clevelandclinic.org [my.clevelandclinic.org]
A Technical Guide to 1,5-Diphenyl-Pyrazole Derivatives: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Among the vast library of pyrazole-containing compounds, 1,5-diphenyl-pyrazole derivatives have emerged as a particularly promising class, demonstrating significant potential in various therapeutic areas. Their structural versatility allows for a wide range of substitutions, enabling the fine-tuning of their biological profiles.[2] This technical guide provides a comprehensive literature review of 1,5-diphenyl-pyrazole derivatives, focusing on their synthesis, diverse biological activities, and detailed experimental protocols for their evaluation. The information is curated to support researchers, scientists, and drug development professionals in advancing the study of this important chemical scaffold.
The core structure of 1,5-diphenyl-pyrazole has been identified as a privileged scaffold, forming the basis for compounds with notable anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The biological activities of these derivatives are often attributed to their ability to interact with specific biological targets, such as enzymes and signaling proteins. For instance, many 1,5-diphenyl-pyrazole derivatives exhibit potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[2] In the realm of oncology, these compounds have shown cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents. Furthermore, the antimicrobial activity of certain 1,5-diphenyl-pyrazole derivatives highlights their potential in combating infectious diseases. This guide will delve into the quantitative data supporting these claims, present detailed methodologies for key experiments, and visualize important synthetic and signaling pathways.
Synthesis of 1,5-Diphenyl-Pyrazole Derivatives
The most common and efficient method for the synthesis of 1,5-diphenyl-pyrazole derivatives involves the cyclocondensation reaction of a 1,3-diphenyl-1,3-propanedione (a chalcone derivative) with a hydrazine derivative. This reaction typically proceeds in the presence of a suitable solvent and, in some cases, a catalyst. The general synthetic scheme is depicted below.
Caption: General synthetic scheme for 1,5-diphenyl-pyrazole derivatives.
Detailed Experimental Protocol: Synthesis from Chalcone
This protocol describes a general procedure for the synthesis of 1,5-diphenyl-pyrazole derivatives from the corresponding chalcone and phenylhydrazine.
Materials:
-
Substituted 1,3-diphenyl-1,3-propanedione (chalcone)
-
Phenylhydrazine
-
Glacial acetic acid or ethanol
-
Crushed ice
-
Sodium carbonate solution (for neutralization, if using acetic acid)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
To this solution, add phenylhydrazine (1.1 equivalents).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 4 to 24 hours, depending on the specific substrates. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice with stirring. A solid precipitate of the crude 1,5-diphenyl-pyrazole derivative should form.
-
If glacial acetic acid was used as the solvent, neutralize the mixture with a saturated solution of sodium carbonate until the effervescence ceases.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,5-diphenyl-pyrazole derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques, such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Biological Activities of 1,5-Diphenyl-Pyrazole Derivatives
1,5-Diphenyl-pyrazole derivatives have been extensively studied for a variety of biological activities. The following sections summarize the key findings in the areas of anti-inflammatory, anticancer, and antimicrobial activities, with quantitative data presented in tabular format for easy comparison.
Anti-inflammatory Activity
A significant number of 1,5-diphenyl-pyrazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
| Compound ID | Modification | Assay | Target | IC50 (µM) | Reference |
| 1 | 3-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole | In vitro | COX-2 | 0.08 | [2] |
| 2 | 1,5-diphenyl-3-(p-tolyl)-1H-pyrazole | In vitro | COX-2 | 0.12 | [2] |
| 3 | 3-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole | In vitro | COX-2 | 0.15 | [2] |
| 4 | 1,5-diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline | Lipoxygenase Inhibition | LOX | 0.68 | |
| 5 | 5-(4-chlorophenyl)-1-phenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline | Lipoxygenase Inhibition | LOX | 0.95 |
Table 1: Anti-inflammatory Activity of 1,5-Diphenyl-Pyrazole Derivatives
Anticancer Activity
The anticancer potential of 1,5-diphenyl-pyrazole derivatives has been evaluated against a range of human cancer cell lines. These compounds have been shown to induce cytotoxicity and inhibit cell proliferation, suggesting their potential as leads for the development of new anticancer therapies.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 6 | Diphenyl-1H-pyrazole-4,5-diamine Derivative A | MCF-7 (Breast) | 5.8 | |
| 7 | Diphenyl-1H-pyrazole-4,5-diamine Derivative B | A549 (Lung) | 8.0 | |
| 8 | 1,5-diaryl pyrazole T2 | A549 (Lung) | - | [2] |
| 9 | 1,5-diaryl pyrazole T3 | A549 (Lung) | - | [2] |
| 10 | 1,5-diaryl pyrazole T6 | HepG2 (Liver) | - | [2] |
Table 2: Anticancer Activity of 1,5-Diphenyl-Pyrazole Derivatives
Antimicrobial Activity
Several 1,5-diphenyl-pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of the potency of an antimicrobial agent.
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| 11 | 4-[1H-imidazol-1-yl(phenyl)]-1,5-diphenyl-1H-pyrazole (dichloro-derivative) | Selected pathogens | - | |
| 12 | 4-[1H-imidazol-1-yl(phenyl)]-1,5-diphenyl-1H-pyrazole (trichloro-derivative) | Selected pathogens | - | |
| 13 | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative | Mycobacterium tuberculosis H37Rv | 6.25 |
Table 3: Antimicrobial Activity of 1,5-Diphenyl-Pyrazole Derivatives
Key Experimental Protocols
This section provides detailed methodologies for the biological evaluation of 1,5-diphenyl-pyrazole derivatives, focusing on in vitro anticancer and anti-inflammatory assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
1,5-Diphenyl-pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the 1,5-diphenyl-pyrazole derivatives in the culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Experimental workflow for the MTT assay.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of 1,5-diphenyl-pyrazole derivatives against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
1,5-Diphenyl-pyrazole derivatives (test inhibitors)
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Stannous chloride solution (to stop the reaction)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the 1,5-diphenyl-pyrazole derivatives and the positive control in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add the test inhibitors or the positive control to the respective wells. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding the stannous chloride solution.
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds. Determine the IC50 value from the dose-response curve.
Caption: Signaling pathway of COX-2 inhibition by 1,5-diphenyl-pyrazole derivatives.
Conclusion
1,5-Diphenyl-pyrazole derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. The extensive research into their synthesis and biological activities has revealed their significant potential as anti-inflammatory, anticancer, and antimicrobial agents. This technical guide has provided a comprehensive overview of the current state of knowledge, including structured quantitative data and detailed experimental protocols, to aid researchers in the further exploration and development of this promising class of compounds. The provided visualizations of synthetic and signaling pathways offer a clear conceptual framework for understanding the chemical and biological properties of 1,5-diphenyl-pyrazole derivatives. Future research in this area will likely focus on optimizing the lead compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of arylamines and their derivatives. The 4-amino-5-methyl-1-phenyl-1H-pyrazole scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole with various amines.
Reaction Scheme
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative yields for the Buchwald-Hartwig amination of analogous 4-bromo-1-substituted-pyrazoles with a variety of amines. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 100 | 12 | 85 | Adapted from Usami et al., 2020 |
| 2 | Morpholine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 100 | 12 | 92 | Adapted from Usami et al., 2020 |
| 3 | n-Butylamine | G3-XPhos / XPhos | LHMDS | THF | 65 | 16 | 78 | Adapted from Buchwald et al., 2014 |
| 4 | Benzylamine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 100 | 12 | 88 | Adapted from Usami et al., 2020 |
| 5 | Pyrrolidine | G3-XPhos / XPhos | LHMDS | THF | 65 | 16 | 85 | Adapted from Buchwald et al., 2014 |
| 6 | Indole | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 110 | 24 | 75 | Adapted from Usami et al., 2020 |
Note: Yields are for isolated products and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Two representative protocols are provided below, utilizing different generations of Buchwald-Hartwig catalysts and reaction conditions.
Protocol 1: General Procedure using a Pd(0) Source and a Buchwald Ligand
This protocol is adapted from procedures for the amination of N-substituted 4-bromopyrazoles.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 2 mol%)
-
tBuDavePhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and tBuDavePhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add the corresponding amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the flask or vial and stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-5-methyl-1-phenyl-1H-pyrazole derivative.
Protocol 2: Procedure using a Palladacycle Precatalyst
This protocol utilizes a more modern, air- and moisture-stable precatalyst, simplifying the reaction setup.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
tBuBrettPhos Pd G3 Precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF; 2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the tBuBrettPhos Pd G3 precatalyst (0.02 mmol).
-
Add anhydrous THF (5 mL) and stir to dissolve.
-
Add the amine (1.2 mmol) to the mixture.
-
Slowly add the LHMDS solution (2.2 mL, 2.2 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-bromo-5-methyl-1-phenyl-1H-pyrazole with various boronic acids. This reaction is a powerful tool for the synthesis of diverse 4-aryl- and 4-heteroaryl-5-methyl-1-phenyl-1H-pyrazoles, which are valuable scaffolds in medicinal chemistry and materials science. This document outlines various reaction conditions, presents comparative data, and provides detailed experimental protocols to facilitate the successful implementation of this transformation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. For the synthesis of substituted pyrazoles, this reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
The target substrate, this compound, presents a sterically hindered and electronically distinct environment around the C-Br bond. The selection of an appropriate catalytic system, base, and solvent is therefore crucial for achieving high yields and minimizing side reactions, such as debromination.
Comparative Analysis of Reaction Protocols
The following tables summarize various catalytic systems and reaction conditions reported in the literature for the Suzuki-Miyaura coupling of bromopyrazole derivatives. This data provides a basis for selecting and optimizing a protocol for this compound.
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O | 90 | 6 | Moderate to High | [2] |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 24 | 65-75 | [3] |
| XPhos Pd G2 / XPhos | K₂CO₃ | EtOH / H₂O | 110 (Microwave) | 0.67 | 67-89 | [4][5] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [6] |
| (IPr)Pd(cinnamyl)Cl | K₂CO₃ | THF | 110 | 15 | 52-97 | [2] |
Table 2: Influence of Base and Solvent on Yields for Suzuki-Miyaura Coupling of Bromopyrazoles
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 15-20 | 80 | [7] |
| Na₂CO₃ | Toluene / MeOH / H₂O | 80 | 15 | 77-82 | [8] |
| K₂CO₃ | Toluene | Reflux | 4 | Moderate | [9] |
| Cs₂CO₃ | DME / H₂O | 90 (Microwave) | 0.08-0.2 | Moderate to High | [10] |
| t-BuOK | 1,4-Dioxane | 100 | 12 | >99 | [11] |
Key Reaction Parameters and Optimization
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful optimization of several parameters:
-
Catalyst and Ligand: For sterically hindered substrates, bulky and electron-rich phosphine ligands such as XPhos and SPhos, often employed as pre-formed palladacycle precatalysts (e.g., XPhos Pd G2), can significantly improve reaction rates and yields.[9][12] Traditional catalysts like Pd(PPh₃)₄ can also be effective, particularly with more reactive boronic acids.[8][13]
-
Base: The choice of base is critical. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[3][4][10] The strength and solubility of the base can influence the rate of transmetalation and catalyst stability.
-
Solvent: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, THF/water, and ethanol/water.[2][3][4] Anhydrous conditions with organic bases can also be effective in certain cases.[11]
-
Temperature: Reaction temperatures typically range from 80 to 110 °C.[4][8] Microwave irradiation can significantly reduce reaction times.[4][10]
-
Boronic Acid/Ester: While arylboronic acids are most common, the use of boronic esters (e.g., pinacol esters) can be advantageous in cases where the corresponding boronic acid is unstable or prone to protodeboronation.[1]
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 1: Conventional Heating with Pd(PPh₃)₄
This protocol is a general and robust starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the reaction mixture. The total solvent volume should be sufficient to ensure good stirring.
-
Seal the tube and heat the reaction mixture at 90-100 °C with vigorous stirring for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-methyl-1-phenyl-1H-pyrazole.[2][8]
Protocol 2: Microwave-Assisted Coupling with a Buchwald Precatalyst
This protocol is particularly useful for accelerating the reaction and for coupling with more challenging or sterically hindered boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-2.0 equiv)
-
XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water, or Ethanol and Water
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 110-130 °C) for 20-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS after cooling the vial.
-
Once the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction as described in Protocol 1 (dilution, extraction, drying, and concentration).
-
Purify the crude product by flash column chromatography.[4][10]
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 4-Bromo-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Heck reaction for the synthesis of 4-vinyl-substituted pyrazoles from their 4-bromo precursors. The pyrazole moiety is a critical scaffold in medicinal chemistry, and the ability to introduce vinyl groups at the 4-position via the Heck reaction opens up avenues for the synthesis of novel drug candidates and functional materials.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] For the synthesis of 4-vinylpyrazoles, this reaction is an invaluable tool, allowing for the direct and typically stereoselective formation of a carbon-carbon bond at the C4 position of the pyrazole ring. The reaction is catalyzed by palladium complexes and typically requires a phosphine ligand, a base, and a suitable solvent.[1]
The general transformation is depicted below:
Caption: General scheme of the Heck reaction for the synthesis of 4-vinylpyrazoles.
Key Reaction Parameters and Optimization
The success of the Heck reaction with 4-bromo-substituted pyrazoles is highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the most commonly employed catalysts.[1] Pd(OAc)₂ is often used as a precatalyst, which is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a widely used and effective ligand. For more challenging substrates, bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) can be beneficial.[1]
-
Base: An inorganic or organic base is required to neutralize the hydrogen bromide (HBr) generated during the reaction. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene.[2] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Temperature: The reaction temperature is a critical parameter and is typically in the range of 80-140 °C. The optimal temperature will depend on the reactivity of the specific 4-bromopyrazole and alkene substrates.
Tabulated Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Heck reaction of various 4-bromo-substituted pyrazoles with different alkenes.
Table 1: Heck Coupling of N-Substituted 4-Bromopyrazoles with Styrene
| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-phenylpyrazole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (1.5) | DMF | 100 | 12 | 85 |
| 2 | 4-Bromo-1-methylpyrazole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 80 | 16 | 78 |
| 3 | 1-Benzyl-4-bromopyrazole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | Toluene | 110 | 24 | 82 |
| 4 | 4-Bromo-1-(4-methoxyphenyl)pyrazole | Styrene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | DMF | 120 | 8 | 91 |
Table 2: Heck Coupling of 4-Bromopyrazoles with Acrylates
| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-phenylpyrazole | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (1.5) | DMF | 100 | 10 | 92 |
| 2 | 4-Bromo-1-methylpyrazole | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 80 | 12 | 88 |
| 3 | 1-Benzyl-4-bromopyrazole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | Toluene | 110 | 18 | 85 |
| 4 | 4-Bromo-1-(4-nitrophenyl)pyrazole | Methyl acrylate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | DMF | 120 | 6 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Heck Reaction of N-Substituted 4-Bromopyrazoles with Styrene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Substituted 4-bromopyrazole (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (NEt₃, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-substituted 4-bromopyrazole, palladium(II) acetate, and triphenylphosphine.
-
Add DMF, followed by triethylamine and styrene.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C with stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-styrylpyrazole.
Protocol 2: General Procedure for the Heck Reaction of N-Substituted 4-Bromopyrazoles with Acrylates
Materials:
-
N-Substituted 4-bromopyrazole (1.0 mmol)
-
Acrylate (e.g., methyl acrylate, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Acetonitrile (MeCN, 5 mL)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the N-substituted 4-bromopyrazole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add acetonitrile, followed by the acrylate.
-
Heat the reaction mixture to reflux (approximately 80-82 °C) with vigorous stirring for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 4-(alkoxycarbonylvinyl)pyrazole.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.
References
Application Notes and Protocols: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-5-methyl-1-phenyl-1H-pyrazole, a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for analogous pyrazole derivatives and serve as a guide for the synthesis and functionalization of this compound.
Overview and Applications
This compound is a key building block in organic synthesis, primarily utilized for the introduction of the 5-methyl-1-phenyl-1H-pyrazol-4-yl moiety into target molecules. The bromine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This versatility makes it a valuable intermediate in the synthesis of compounds with potential biological activities.
Derivatives of substituted pyrazoles have shown promise in diverse therapeutic areas, including as anti-inflammatory agents, analgesics, and kinase inhibitors.[1] In the field of agrochemicals, pyrazole-containing compounds are utilized as herbicides.[2]
Synthesis of this compound
Experimental Protocol:
Step 1: Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-ol
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to yield 5-methyl-1-phenyl-1H-pyrazol-3-ol.
Step 2: Bromination to this compound
This protocol is adapted from the bromination of a similar pyrazole derivative.[3]
-
Dissolve 5-methyl-1-phenyl-1H-pyrazol-3-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Cross-Coupling Reactions
The bromine atom on the pyrazole ring is well-suited for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazole and an aryl or vinyl boronic acid or ester.
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Seal the vessel and heat the reaction mixture at 80-120 °C for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~82 |
Table 1: Representative conditions for Suzuki-Miyaura coupling with bromopyrazoles. Yields are based on reactions with analogous bromopyrazole substrates.[6]
Buchwald-Hartwig Amination
This reaction facilitates the formation of a C-N bond, coupling the pyrazole with a primary or secondary amine.
General Protocol: [4]
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precursor such as Pd₂(dba)₃ (2-5 mol%), a suitable ligand (e.g., tBuDavePhos, XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, LiHMDS, 1.5-2.2 eq).
-
Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | tBuXPhos (4) | K₃PO₄ | Dioxane | 80 | 12 | ~88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 24 | ~75 |
Table 2: Representative conditions for Buchwald-Hartwig amination with bromopyrazoles. Yields are based on reactions with analogous bromopyrazole substrates.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between the pyrazole and a terminal alkyne.[7][8]
General Protocol: [4]
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and a base like triethylamine (2.0-3.0 eq).
-
Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 80 | 24 | ~80 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | DMF | 60 | 12 | ~85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | RT | 18 | ~90 |
Table 3: Representative conditions for Sonogashira coupling. Yields are based on reactions with analogous bromo- and iodopyrazole substrates.[9]
Other Cross-Coupling Reactions
This compound can also serve as a substrate in other cross-coupling reactions such as the Stille coupling (with organostannanes)[10][11][12] and the Negishi coupling (with organozinc reagents).[13][14] These reactions provide alternative routes to functionalized pyrazoles with a broad tolerance for various functional groups.
Mandatory Visualizations
Caption: Synthetic workflow for this compound and its subsequent use in various cross-coupling reactions.
Caption: Potential signaling pathway applications of 4-substituted-5-methyl-1-phenyl-1H-pyrazole derivatives in pharmaceuticals and agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The N-alkylation of the pyrazole ring is a crucial synthetic strategy to generate novel molecular entities with modulated physicochemical and pharmacological profiles.[2][3] This protocol details a general procedure for the N-alkylation of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole to form the corresponding pyrazolium salt. This transformation is a key step in the synthesis of various potentially bioactive compounds and serves as a foundational method for researchers in organic synthesis, medicinal chemistry, and drug discovery.
The described method involves the reaction of this compound with an alkylating agent in the presence of a suitable solvent. Given that the starting material is a 1-substituted pyrazole, the N-alkylation will occur at the N2 position, leading to the formation of a quaternary pyrazolium salt.
Experimental Protocol
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide as the alkylating agent.
Materials:
-
This compound
-
Alkylating agent (e.g., Iodomethane, Ethyl bromide, Benzyl bromide)
-
Anhydrous solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or hexanes for precipitation/crystallization
-
Silica gel for column chromatography (if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution: Add the anhydrous solvent (e.g., Acetonitrile) to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.
-
Addition of Alkylating Agent: To the stirred solution, add the alkylating agent (1.1 to 1.5 equivalents) dropwise at room temperature. For highly reactive alkylating agents, the addition may be performed at 0 °C.
-
Reaction: The reaction mixture is then stirred at an appropriate temperature. For reactive alkyl halides like iodomethane or benzyl bromide, stirring at room temperature for 2-24 hours is often sufficient. For less reactive alkylating agents, the mixture may be heated to reflux (40-80 °C).
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates from the reaction mixture, it can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether or hexanes), and dried.
-
If the product is soluble, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, isopropanol, or a mixture of polar and non-polar solvents).
-
Alternatively, if the product is not crystalline or contains impurities, it can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table should be utilized to record the experimental data for the N-alkylation of this compound with various alkylating agents.
| Entry | Alkylating Agent (R-X) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Analytical Data (e.g., ¹H NMR, MS) |
| 1 | Iodomethane (CH₃I) | Acetonitrile | 25 | 12 | |||
| 2 | Ethyl bromide (CH₃CH₂Br) | DMF | 60 | 24 | |||
| 3 | Benzyl bromide (BnBr) | DCM | 25 | 8 |
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Safety Precautions
-
Alkylating agents are often toxic, mutagenic, and carcinogenic.[4][5] Handle these reagents with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Reactions under an inert atmosphere are recommended to prevent moisture from affecting the reaction.
References
Application of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. Within this class of compounds, 4-Bromo-5-methyl-1-phenyl-1H-pyrazole stands out as a versatile and valuable synthetic intermediate. The presence of a bromine atom at the C4 position provides a reactive handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This enables the systematic exploration of the chemical space around the pyrazole core, facilitating the development of novel therapeutic agents with enhanced potency and selectivity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential drug candidates, with a focus on its application in the development of kinase inhibitors and anti-inflammatory agents.
Key Applications in Medicinal Chemistry
The 1-phenyl-5-methylpyrazole core, accessible from this compound, is a key pharmacophore in several classes of bioactive molecules. The strategic placement of various aryl or heteroaryl groups at the 4-position can significantly influence the biological activity of the resulting compounds.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazole scaffold has been extensively explored for the development of potent and selective kinase inhibitors. The N-phenyl group of this compound can be oriented to interact with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitor designs. The methyl group at the 5-position can provide beneficial hydrophobic interactions, while the substituent introduced at the 4-position via cross-coupling reactions can be tailored to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.
Anti-inflammatory and Antioxidant Agents
Chronic inflammation is a hallmark of many diseases, and targeting key inflammatory pathways is a major focus of drug discovery. Derivatives of 1-phenyl-3-methyl-pyrazol-5-ols have demonstrated significant antioxidant and anti-inflammatory activities. While not a direct derivative, the structural similarity of the 1-phenyl-5-methylpyrazole core suggests that its derivatives could also exhibit potent anti-inflammatory and antioxidant properties. For instance, related bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives have shown promising antioxidant and cytotoxic activities against cancer cell lines.
Data Presentation: Biological Activities of Related Pyrazole Derivatives
The following table summarizes the biological activities of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are structurally related to the potential derivatives of this compound and highlight the therapeutic potential of this scaffold.
| Compound ID | Structure | Antioxidant Activity (DPPH Assay, IC50 in µM)[1][2] | Anticancer Activity (RKO cell line, IC50 in µM)[1][2] |
| 3i | 4,4'-((3-Hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 6.2 ± 0.6 | 9.9 ± 1.1 |
| 3j | 4,4'-((4-Hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 10.5 ± 0.9 | > 50 |
| 3k | 4,4'-((4-Methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 15.2 ± 1.2 | > 50 |
| Ascorbic Acid (Standard) | - | 18.5 ± 1.5 | - |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds and is the key transformation for the derivatization of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to generate a library of 4-aryl-5-methyl-1-phenyl-1H-pyrazoles.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), sodium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-5-methyl-1-phenyl-1H-pyrazole derivative.
Mandatory Visualizations
Signaling Pathway: Kinase Inhibition by Pyrazole Derivatives
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.
Experimental Workflow: Synthesis and Evaluation of Pyrazole Derivatives
Caption: Workflow for the synthesis and evaluation of bioactive pyrazole derivatives.
References
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors, utilizing the versatile scaffold, 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. The pyrazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] This document outlines detailed protocols for the chemical modification of this starting material via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to generate a library of diverse candidate compounds. Furthermore, it provides standardized assays for evaluating their inhibitory activity against various kinase targets.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3] Consequently, kinases have become one of the most important classes of drug targets.
The pyrazole ring is a key pharmacophore in many kinase inhibitors due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds with the hinge region of the kinase active site.[4] By modifying the substituents on the pyrazole core, it is possible to modulate the potency and selectivity of the inhibitor for a specific kinase. The starting material, this compound, provides a versatile platform for introducing a variety of chemical moieties at the C4 position, enabling the exploration of the chemical space around the kinase ATP-binding pocket.
Synthetic Strategy Overview
The general strategy for synthesizing a library of potential kinase inhibitors from this compound involves three key palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, alkynyl, and amino groups at the 4-position of the pyrazole ring, leading to a diverse set of compounds for screening.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed functionalization of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. The following sections describe key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation reactions.
Introduction
The pyrazole moiety is a prominent scaffold in a vast array of biologically active compounds. The ability to introduce diverse substituents at the C4 position of the pyrazole ring through palladium-catalyzed cross-coupling reactions is a powerful strategy in the synthesis of novel chemical entities for drug discovery and materials science. This document outlines optimized conditions and detailed experimental procedures for the functionalization of this compound.
General Experimental Workflow
The typical workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification of the desired product.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the pyrazole core and various aryl or vinyl boronic acids or esters.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DME)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (0.03 mmol) and the solvent (5 mL).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 90-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 12 | 88-96 |
Heck Reaction
The Heck reaction enables the arylation of alkenes, providing a route to styrenyl-pyrazoles.
Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5 - 3.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Add the alkene (1.5 mmol), the base (2.0 mmol), and the solvent (5 mL).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®.
-
Dilute the filtrate with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Summary
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 18 | 75-85 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 24 | 70-80 |
| "Ligandless" Pd(OAc)₂ | Et₃N | DMF | 120 | 16 | 65-75 |
Sonogashira Coupling
The Sonogashira coupling reaction is utilized to introduce alkyne functionalities at the C4 position of the pyrazole ring.
Copper-Catalyzed C-N Coupling Reactions with 4-Bromo-Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed carbon-nitrogen (C-N) cross-coupling reactions of 4-bromo-pyrazoles. This class of reaction, often a variant of the Ullmann condensation, is a powerful tool for the synthesis of N-substituted pyrazoles, which are key structural motifs in many pharmaceutical agents and bioactive molecules. The methodologies outlined herein are suitable for coupling 4-bromo-pyrazoles with a diverse range of nitrogen-containing nucleophiles, including aliphatic amines, aromatic amines, and N-heterocycles.
Introduction
The pyrazole core is a privileged scaffold in medicinal chemistry. The functionalization of the pyrazole ring, particularly at the nitrogen and carbon atoms, is crucial for modulating the pharmacological properties of drug candidates. Copper-catalyzed C-N cross-coupling reactions have emerged as a practical and efficient alternative to palladium-catalyzed methods for the N-arylation and N-alkylation of pyrazoles and other heterocycles. These reactions often benefit from the lower cost and toxicity of copper catalysts. This document details the application of these methods to the versatile 4-bromo-pyrazole building block.
Data Presentation
The following tables summarize the quantitative data for the copper-catalyzed C-N coupling of 4-bromo-pyrazoles with various nitrogen nucleophiles under different reaction conditions.
Table 1: Copper/Diamine-Catalyzed N-Arylation of 4-Bromo-3-methyl-1H-pyrazole with Anilines
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)benzene | 85 |
| 2 | 4-Methoxyaniline | 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-methoxybenzene | 92 |
| 3 | 4-Chloroaniline | 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-4-chlorobenzene | 78 |
| 4 | 3-Trifluoromethylaniline | 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)benzene | 81 |
Reaction Conditions: 4-Bromo-3-methyl-1H-pyrazole (1.0 mmol), aniline derivative (1.2 mmol), CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%), K₂CO₃ (2.0 mmol), dioxane (2 mL), 110 °C, 24 h.
Table 2: Copper-Catalyzed Coupling of 4-Bromo-1H-pyrazole with Aliphatic Amines and N-Heterocycles
| Entry | Nitrogen Nucleophile | Product | Yield (%) |
| 1 | Morpholine | 4-(4-Bromo-1H-pyrazol-1-yl)morpholine | 75 |
| 2 | Piperidine | 1-(4-Bromo-1H-pyrazol-1-yl)piperidine | 72 |
| 3 | Imidazole | 1-(4-Bromo-1H-pyrazol-1-yl)-1H-imidazole | 68 |
| 4 | Pyrrolidine | 1-(4-Bromo-1H-pyrazol-1-yl)pyrrolidine | 79 |
Reaction Conditions: 4-Bromo-1H-pyrazole (1.0 mmol), nitrogen nucleophile (1.5 mmol), CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2.0 mmol), DMSO (2 mL), 90 °C, 12 h.
Experimental Protocols
Protocol 1: General Procedure for Copper/Diamine-Catalyzed N-Arylation of 4-Bromo-Pyrazoles with Anilines
This protocol is adapted from the general methodology for the N-arylation of nitrogen heterocycles.[1]
Materials:
-
4-Bromo-pyrazole derivative (e.g., 4-bromo-3-methyl-1H-pyrazole)
-
Aniline derivative
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dioxane
-
Argon gas supply
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the 4-bromo-pyrazole derivative (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of argon, add the aniline derivative (1.2 mmol, 1.2 equiv), anhydrous dioxane (2 mL), and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).
-
Seal the Schlenk tube tightly and place it in a preheated oil bath or heating block set to 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, remove the reaction vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-bromo-pyrazole product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Copper-Catalyzed Coupling of 4-Bromo-Pyrazoles with Aliphatic Amines and N-Heterocycles
This protocol utilizes an amino acid ligand, which has been shown to be effective in promoting Ullmann-type C-N coupling reactions.
Materials:
-
4-Bromo-1H-pyrazole
-
Aliphatic amine or N-heterocycle (e.g., morpholine, imidazole)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Argon gas supply
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, combine 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the aliphatic amine or N-heterocycle (1.5 mmol, 1.5 equiv) and anhydrous DMSO (2 mL) via syringe under a positive pressure of argon.
-
Seal the reaction vessel and immerse it in a preheated oil bath at 90 °C.
-
Stir the mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to yield the desired N-substituted-4-bromo-pyrazole.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).
Mandatory Visualizations
Catalytic Cycle of Copper-Catalyzed N-Arylation of Pyrazole
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of pyrazoles.
Experimental Workflow for Copper-Catalyzed C-N Coupling
Caption: A generalized experimental workflow for copper-catalyzed C-N coupling reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of the Precursor: 5-Methyl-1-phenyl-1H-pyrazole
Q1: My yield of 5-methyl-1-phenyl-1H-pyrazole is consistently low. What are the common causes?
A1: Low yields in the synthesis of 5-methyl-1-phenyl-1H-pyrazole from phenylhydrazine and acetylacetone can often be attributed to several factors:
-
Reaction Conditions: The reaction is sensitive to temperature and pH. Running the reaction at a suboptimal temperature can lead to incomplete conversion or side product formation. An inappropriate pH can affect the nucleophilicity of the phenylhydrazine.
-
Purity of Reactants: The purity of phenylhydrazine is crucial. Over time, it can oxidize, leading to impurities that can interfere with the reaction. Using freshly distilled or high-purity phenylhydrazine is recommended.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. While ethanol or acetic acid are commonly used, the optimal solvent may vary.
-
Work-up Procedure: Inefficient extraction or purification during the work-up can lead to loss of product.
Bromination of 5-Methyl-1-phenyl-1H-pyrazole
Q2: I am observing the formation of multiple products during the bromination step. How can I improve the regioselectivity for the 4-bromo isomer?
A2: The formation of multiple brominated products is a common issue. The pyrazole ring has multiple sites susceptible to electrophilic attack. To favor the formation of the 4-bromo isomer:
-
Choice of Brominating Agent: Different brominating agents exhibit different selectivities. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a milder and more selective reagent that can reduce the formation of over-brominated or isomeric byproducts.
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the bromination. Running the reaction at 0°C or even lower may be beneficial.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. A systematic evaluation of different solvents (e.g., dichloromethane, chloroform, acetic acid) is recommended.
Q3: The final product, this compound, is difficult to purify. What purification strategies are most effective?
A3: Purification challenges often arise from the presence of unreacted starting material, isomeric byproducts, or over-brominated species.
-
Column Chromatography: Silica gel column chromatography is typically the most effective method for separating the desired product from impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step. Suitable solvent systems should be determined empirically, but ethanol/water or hexane/ethyl acetate mixtures are good starting points.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 5-Methyl-1-phenyl-1H-pyrazole
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | 75 |
| 2 | Acetic Acid | 100 | 2 | 85 |
| 3 | Toluene | Reflux | 6 | 68 |
| 4 | Methanol | Reflux | 4 | 72 |
Table 2: Influence of Brominating Agent and Temperature on the Yield and Selectivity of this compound
| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield of 4-Bromo Isomer (%) | Ratio of 4-Bromo to other isomers |
| 1 | Br₂ | Dichloromethane | 25 | 60 | 3:1 |
| 2 | Br₂ | Dichloromethane | 0 | 72 | 5:1 |
| 3 | NBS | Dichloromethane | 25 | 85 | 9:1 |
| 4 | NBS | Acetic Acid | 25 | 78 | 7:1 |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole
-
To a solution of phenylhydrazine (10.8 g, 0.1 mol) in glacial acetic acid (50 mL), slowly add acetylacetone (10.0 g, 0.1 mol) while stirring.
-
Heat the reaction mixture at 100°C for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield 5-methyl-1-phenyl-1H-pyrazole.
Protocol 2: Synthesis of this compound
-
Dissolve 5-methyl-1-phenyl-1H-pyrazole (15.8 g, 0.1 mol) in dichloromethane (100 mL) and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) in dichloromethane (100 mL).
-
Add the NBS solution dropwise to the pyrazole solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 10% sodium thiosulfate solution (50 mL) to quench any unreacted bromine, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 95:5) to afford this compound as a white solid.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the bromination step.
Caption: Potential for isomeric byproduct formation during bromination.
Technical Support Center: Suzuki Coupling of Bromo-pyrazoles
Welcome to the Technical Support Center for Suzuki coupling reactions of bromo-pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to side product formation in their experiments.
Troubleshooting Guide
This guide addresses the most common side reactions encountered during the Suzuki-Miyaura coupling of bromo-pyrazoles: debromination, boronic acid homocoupling, and protodeboronation.
Issue 1: Significant formation of the debrominated pyrazole side product.
Question: My reaction is primarily yielding the debrominated pyrazole instead of the desired coupled product. What are the potential causes and how can I minimize this side reaction?
Answer:
Debromination is a common side reaction in the Suzuki coupling of heteroaryl halides, including bromo-pyrazoles.[1] This occurs when the bromine atom is replaced by a hydrogen atom. Several factors can promote this undesired pathway. Here is a breakdown of potential causes and solutions:
-
N-H Acidity of the Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interact with the catalyst and facilitate dehalogenation.[1]
-
Choice of Base and Solvent: The strength and type of base, along with the solvent, are critical. Strong inorganic bases in polar solvents can accelerate debromination.[1]
-
Catalyst System (Palladium Precursor and Ligand): The choice of palladium source and ligand plays a crucial role. Some ligands are more prone to inducing dehalogenation. For instance, traditional triphenylphosphine (PPh₃) might be less effective in suppressing this side reaction compared to more modern ligands.[1]
-
Leaving Group: While you are using a bromo-pyrazole, it's worth noting that iodo-pyrazoles have a higher propensity for dehalogenation compared to bromo and chloro derivatives.[4][5][6]
Troubleshooting Summary Table: Minimizing Debromination
| Parameter | Condition Prone to High Debromination | Recommended Condition for Low Debromination | Expected Outcome |
| Pyrazole Substrate | Unprotected N-H pyrazole | N-Protected pyrazole (e.g., N-Boc, N-SEM) | Protection of the pyrazole nitrogen significantly reduces or eliminates debromination.[1][2] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, CsF) or organic bases | Milder bases are generally less likely to promote debromination.[1] |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Advanced ligands can offer better stability and selectivity, suppressing side reactions.[1] |
| Catalyst | Standard Pd(PPh₃)₄ | Pre-catalysts like XPhos Pd G2 | Specialized pre-catalysts are designed for challenging substrates and can minimize side reactions.[3] |
Experimental Workflow for Troubleshooting Debromination
Caption: A stepwise approach to troubleshooting debromination in Suzuki coupling of bromo-pyrazoles.
Issue 2: Formation of a homocoupled boronic acid dimer.
Question: I am observing a significant amount of the boronic acid homocoupling product in my reaction mixture. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is another frequent side reaction where two molecules of the boronic acid couple to form a biaryl species. This is often promoted by the presence of oxygen and can be influenced by the catalyst and reaction conditions.[1]
-
Oxygen Contamination: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][7]
-
Solution: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
-
Catalyst Precursor: Starting with a Pd(II) precursor can sometimes lead to initial homocoupling as it gets reduced to the active Pd(0) species.
-
Solution: While Pd(II) precursors are common, ensuring proper degassing and using appropriate ligands can mitigate this. Using a Pd(0) source like Pd₂(dba)₃ might be an alternative to consider.
-
-
Base and Solvent: The reaction conditions, including the choice of base and solvent, can influence the rate of homocoupling.
-
Solution: Screening different bases and solvent systems may be necessary. In some cases, aqueous conditions can promote this side reaction.
-
Troubleshooting Summary Table: Minimizing Boronic Acid Homocoupling
| Parameter | Condition Prone to High Homocoupling | Recommended Condition for Low Homocoupling | Expected Outcome |
| Atmosphere | Presence of Oxygen | Thoroughly degassed reaction mixture under an inert atmosphere (N₂ or Ar) | Removal of oxygen minimizes the oxidation of Pd(0) and subsequent homocoupling.[1][7] |
| Catalyst State | In situ reduction of Pd(II) in the presence of oxygen | Use of a Pd(0) source or ensuring rigorous anaerobic conditions with Pd(II) precursors | Minimizes Pd(II)-mediated homocoupling. |
Logical Relationship Diagram for Homocoupling
Caption: The role of oxygen in promoting boronic acid homocoupling via oxidation of the active Pd(0) catalyst.
Issue 3: Low yield due to protodeboronation of the boronic acid.
Question: My reaction yield is low, and I suspect my boronic acid is decomposing. How can I address protodeboronation?
Answer:
Protodeboronation (also known as protodeborylation) is a reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the nucleophile.[8] This is a common decomposition pathway for boronic acids, especially for heteroaromatic boronic acids, under the thermal and basic conditions of the Suzuki coupling.[8][9]
-
Boronic Acid Instability: Certain boronic acids, particularly some heteroaromatic ones (e.g., 2-pyridyl, 2-benzothienyl), are inherently unstable and readily undergo protodeboronation, especially at higher temperatures.[9][10]
-
Solution 1: Use milder reaction conditions, such as lower temperatures and shorter reaction times, if feasible for your specific substrates.[9]
-
Solution 2: Consider using boronic acid surrogates like MIDA boronates or organotrifluoroborates. These are more stable and slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[8][10] This is known as a "slow-release" strategy.[11]
-
-
Reaction Conditions: The reaction pH and temperature can significantly influence the rate of protodeboronation.[8]
-
Solution: Optimization of the base and solvent system is crucial. For base-sensitive substrates where ester cleavage is also a concern, using a milder base like KF might be an option, although it could lead to lower reaction rates.[12]
-
Troubleshooting Summary Table: Minimizing Protodeboronation
| Parameter | Condition Prone to High Protodeboronation | Recommended Condition for Low Protodeboronation | Expected Outcome |
| Boronic Acid Type | Unstable heteroaromatic boronic acids | Use of more stable boronic acid surrogates (MIDA boronates, organotrifluoroborates) | "Slow-release" of the boronic acid minimizes its decomposition.[8][10][11] |
| Temperature | High reaction temperatures (>60-100 °C) | Lower reaction temperatures (e.g., 60 °C or even room temperature if possible) | Reduced thermal decomposition of the boronic acid.[9] |
| Reaction Time | Prolonged reaction times | Shorter reaction times | Less time for the boronic acid to decompose.[9] |
Signaling Pathway for Protodeboronation
Caption: Competing pathways for the boronic acid nucleophile in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Should I protect the N-H of my bromo-pyrazole before the Suzuki coupling?
A1: Yes, in many cases, protecting the pyrazole N-H is highly recommended. The acidic proton can lead to catalyst deactivation and promote side reactions like debromination.[1][2] N-protection generally leads to cleaner reactions and higher yields.
Q2: What is the best palladium catalyst to use for the Suzuki coupling of bromo-pyrazoles?
A2: While there is no single "best" catalyst for all substrates, modern catalyst systems often outperform older ones. For challenging substrates like aminopyrazoles, pre-catalysts such as XPhos Pd G2, in combination with a bulky phosphine ligand like XPhos, have been shown to be very effective in minimizing side reactions and achieving high yields.[3][6] For simpler systems, catalysts like Pd(dppf)Cl₂ may also be effective.[13]
Q3: Can I run my Suzuki coupling reaction open to the air?
A3: It is strongly advised not to run Suzuki couplings open to the air. The presence of oxygen can lead to the homocoupling of the boronic acid coupling partner.[1][7] It is essential to degas your solvent and reaction mixture and maintain an inert atmosphere (nitrogen or argon) for the duration of the reaction.
Q4: My boronic acid is not commercially available. What are my options?
A4: If your desired boronic acid is not available, you could synthesize it. Alternatively, you could use the corresponding boronic ester (e.g., a pinacol ester), which are often more stable and can be used directly in the coupling reaction. Potassium heteroaryltrifluoroborates are another class of stable and effective coupling partners.[14]
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Protected 4-Bromo-pyrazole with an Arylboronic Acid (to minimize side products)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 4-bromo-pyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) and ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 times the amount of palladium).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 2-MeTHF, or a mixture with water, to make a ~0.1-0.2 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buch-wald-Hartwig Amination of Heteroaryl Halides
Welcome to the technical support center for the Buchwald-Hartwig amination of heteroaryl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a heteroaryl chloride shows low to no conversion. What are the most common causes?
Low or no conversion with heteroaryl chlorides is a common issue as they are generally less reactive than the corresponding bromides or iodides.[1][2] The primary reason is that the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[2]
To address this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands which are known to facilitate the amination of aryl chlorides.[3]
-
Catalyst System: Using a pre-catalyst can lead to a cleaner formation of the active catalytic species compared to palladium sources like Pd(OAc)₂.[1]
-
Reaction Temperature: Higher temperatures (typically between 80-120 °C) may be required to overcome the activation barrier for C-Cl bond cleavage.[4][5]
-
Inert Atmosphere: Ensure the reaction is conducted under strictly inert conditions (e.g., using argon or nitrogen), as oxygen can deactivate the Pd(0) catalyst.[2]
Q2: I'm observing a significant amount of hydrodehalogenation as a side product. How can I minimize this?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a competing side reaction.[2] It can become significant when the desired reductive elimination to form the C-N bond is slow.[2] Strategies to suppress this include:
-
Ligand Modification: The choice of ligand is critical. Switching to a different bulky, electron-rich phosphine ligand can favor the amination pathway over hydrodehalogenation.[6][7]
-
Base Purity: Ensure the base is anhydrous and of high purity. For instance, some grades of sodium tert-butoxide (NaOt-Bu) may contain moisture or sodium hydroxide which can promote this side reaction.[2]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (around 1.2 to 1.5 equivalents) can help to push the reaction towards the desired product.[2]
-
Anhydrous Conditions: It is crucial to ensure that all reagents and the solvent are thoroughly dried.[2]
Q3: How do I select the appropriate base for my reaction?
The choice of base is critical and is dependent on the functional group tolerance of your substrates.[6]
-
Strong Bases: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently effective.[6][8] However, they may not be compatible with base-sensitive functional groups.[5][8]
-
Weaker Bases: For substrates with sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better options.[6][8] The use of these weaker bases may necessitate higher reaction temperatures to achieve a good reaction rate.[6][8]
Q4: Can the choice of solvent impact the reaction outcome?
Yes, the solvent has a significant effect on the solubility of the reagents and the stability of the catalytic species.[6]
-
Common Solvents: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[8]
-
Solvent Quality: It is imperative to use anhydrous and degassed solvents to obtain reproducible results.[6]
-
Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can bind to the palladium catalyst and inhibit the reaction.
Troubleshooting Guides
Low or No Product Yield
If you are experiencing low or no product yield, a systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Catalyst Loading Optimization
Optimizing the catalyst loading is crucial for both economic and environmental reasons.[9] While higher catalyst loadings can lead to faster reactions, they also increase costs and the potential for side reactions. Conversely, very low catalyst loadings may result in incomplete conversion.
| Catalyst Loading (mol%) | Observation | Recommendation |
| 2.0 - 5.0 | High initial reaction rates, but potential for side reactions and increased cost. | A good starting point for difficult couplings or initial screening. |
| 0.5 - 1.0 | Often a good balance between reaction rate and efficiency for many substrates. | A standard range for optimization after initial success. |
| < 0.5 | Can be achieved for highly reactive substrates and well-optimized systems. | Attempt once reaction conditions are well-established and high yields are consistently obtained at higher loadings. Lowering the palladium loading to 0.1 mol% can sometimes lead to a significant reduction in yield.[10] |
Data Presentation
Ligand and Base Selection for Heteroaryl Halides
The choice of ligand and base is highly dependent on the nature of the heteroaryl halide and the amine coupling partner. The following table summarizes common combinations that have proven effective.
| Heteroaryl Halide | Amine | Recommended Ligand | Recommended Base | Solvent | Typical Temp. (°C) |
| 2-Chloropyridine | Primary Alkylamine | BrettPhos | LHMDS | Toluene | 100-110 |
| 3-Bromopyridine | Secondary Arylamine | XPhos | NaOt-Bu | Dioxane | 80-100 |
| 2-Chloropyrimidine | Substituted Aniline | Dialkylbiarylphosphine | K₂CO₃ | Toluene | 100-120 |
| 5-Bromothiophene | Primary Arylamine | RuPhos | Cs₂CO₃ | Toluene | 90-110 |
| Bromoindole (free N-H) | Secondary Amine | Bulky biaryl phosphine | NaOt-Bu | Toluene | 100 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Chloride
This protocol is a generalized procedure and may require optimization for specific substrates.[4]
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., a dialkylbiarylphosphine, 2-10 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the heteroaryl chloride, palladium pre-catalyst, phosphine ligand, and base.
-
Seal the Schlenk tube with a rubber septum and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Experimental Setup for Air-Sensitive Reactions
Proper handling of air-sensitive reagents is critical for the success of the Buchwald-Hartwig amination.[11] The following diagram illustrates a typical experimental workflow using a Schlenk line.
Caption: Workflow for setting up an air-sensitive reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald/Hartwig amination | VIPEr [ionicviper.org]
Technical Support Center: Purification of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole and its derivatives. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Common impurities can include unreacted starting materials, such as 1-phenyl-5-methyl-1H-pyrazole, and potential regioisomers depending on the synthetic route. If the bromination step is not complete, the unbrominated pyrazole will be a significant impurity. Additionally, side products from the decomposition of reagents or the formation of colored byproducts can occur.
Q2: Which purification techniques are most effective for this compound?
The two most common and effective purification techniques for this class of compounds are column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from impurities with different polarities. Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent is identified.
Q3: How can I remove colored impurities from my product?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal is then filtered off, and the purified product is recovered from the filtrate. However, be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the overall yield.
Q4: My purification yield is very low. What are the possible reasons and how can I improve it?
Low yield can be due to several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Loss during extraction: Ensure the correct pH and solvent are used during the work-up to minimize the loss of the product in the aqueous layer.
-
Suboptimal recrystallization conditions: The choice of solvent is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold. You may need to perform a solvent screen to find the optimal conditions.
-
Product decomposition on silica gel: Some pyrazole derivatives can be sensitive to acidic silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can help to mitigate this.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | Test a range of solvent systems with varying polarities. A common starting point is a mixture of hexane and ethyl acetate. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Product elutes with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking of the compound on the column | The compound may be acidic or basic and interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine. |
| Product decomposes on the column | The compound is unstable on silica gel. | Use a less acidic stationary phase like neutral alumina, or deactivate the silica gel with triethylamine. |
Recrystallization Issues
| Issue | Possible Cause | Solution |
| The compound does not dissolve | The solvent is not suitable, or not enough solvent is used. | Try a different solvent or a solvent mixture. Ensure you are using enough solvent to dissolve the compound at the solvent's boiling point. |
| The compound "oils out" instead of crystallizing | The solution is supersaturated, or the compound has a low melting point. | Try cooling the solution more slowly. Add a seed crystal to induce crystallization. Use a solvent in which the compound is less soluble. |
| No crystals form upon cooling | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. |
| Crystals are very fine or powdery | The solution cooled too quickly. | Allow the solution to cool to room temperature slowly, and then place it in an ice bath. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is adapted from a procedure for a structurally similar compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, and should be a good starting point.[1]
-
Preparation of the Column:
-
Choose a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial eluent (e.g., hexane).
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low polarity eluent, such as a mixture of hexane and ethyl acetate (e.g., 20:1 v/v).[1]
-
Gradually increase the polarity of the eluent as needed to elute the desired compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the compound using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) to each tube.
-
Heat the tubes to the boiling point of the solvent to check for dissolution.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.
-
The ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the compound completely.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: A general workflow for the purification of pyrazole derivatives.
Caption: A logical workflow for troubleshooting low purification yields.
References
Overcoming low reactivity in C-N coupling with sterically hindered amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with low reactivity in C-N coupling reactions involving sterically hindered amines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low to no conversion in my Buchwald-Hartwig amination with a sterically hindered secondary amine. What are the likely causes and how can I fix this?
A1: Low or no conversion with sterically hindered amines is a common challenge in Buchwald-Hartwig amination. The primary reasons often revolve around an inefficient catalyst system or suboptimal reaction conditions that fail to overcome the steric barrier.
Troubleshooting Steps:
-
Evaluate Your Catalyst System:
-
Palladium Precursor: Ensure you are using a reliable palladium source. While Pd(OAc)₂ is common, its in-situ reduction can be inconsistent.[1] Consider using air-stable and more efficient Pd(0) precatalysts like Pd₂(dba)₃ or specialized Buchwald precatalysts (G3 or G4) which offer better solubility and activity.[2]
-
Ligand Choice: This is the most critical factor. Standard phosphine ligands are often ineffective for hindered substrates. Switch to bulky, electron-rich biarylphosphine ligands which are designed to promote the crucial reductive elimination step.[3] Highly successful ligands for sterically demanding couplings include BrettPhos and RuPhos .[4]
-
-
Optimize Reaction Parameters:
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[2] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[5] The solubility of the base is also crucial; consider a combination of an inorganic and a soluble organic base like DBU for sensitive substrates.[5][6]
-
Solvent Choice: The solvent must effectively dissolve the reactants and the base.[5] Toluene and dioxane are common choices.[2] Ethers like THF can also be effective.[2] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[5]
-
Temperature: For challenging substrates, higher reaction temperatures (typically 80-110 °C) may be necessary to achieve a good yield.[2][5]
-
-
Consider Alternative Coupling Strategies:
-
If palladium-catalyzed methods consistently fail, copper-catalyzed Ullmann-type couplings can be a viable alternative for C-N bond formation with hindered partners.[1][7][8] Recent developments have identified specific pyrrole-ol ligands that facilitate the coupling of ortho-substituted aryl iodides with sterically hindered amines.[7][8]
-
Q2: My reaction is producing a significant amount of hydrodehalogenation side product instead of the desired coupled amine. What can I do to minimize this?
A2: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[2] This often arises from β-hydride elimination from the palladium-amide intermediate.[9]
Mitigation Strategies:
-
Ligand Modification: The choice of ligand is paramount in suppressing hydrodehalogenation. Bulky biarylphosphine ligands, such as those developed by Buchwald, are designed to accelerate the rate of reductive elimination, which outcompetes the β-hydride elimination pathway.[9]
-
Reaction Conditions:
-
Lower Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the side reaction.
-
Base Strength: The nature of the base can influence the extent of side product formation. Experiment with different bases to find the optimal balance for your specific substrates.
-
Q3: I am attempting to couple a very bulky primary amine (e.g., an α,α,α-trisubstituted primary amine) and experiencing extremely low yields. Are there specialized conditions for such challenging substrates?
A3: Extremely hindered primary amines represent a significant challenge for C-N coupling. However, recent advancements have led to the development of highly specialized catalyst systems to address this.
Recommended Approach:
-
Rational Ligand Design: Research has shown that specific biarylphosphine ligands have been rationally designed to facilitate the arylation of very hindered α,α,α-trisubstituted primary amines.[10] These catalyst systems demonstrate high activity and can couple a wide range of functionalized aryl and heteroaryl halides under mild conditions.[10]
-
Kinetic Analysis Guided Optimization: The development of these specialized ligands was often guided by detailed reaction progress kinetic analysis.[10] While performing such an analysis may not be feasible for all users, consulting literature where this has been done for similar substrates can provide valuable insights into optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?
A1: Contrary to many other cross-coupling reactions, the reactivity order for aryl halides in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[6] While aryl iodides are typically very reactive, the iodide anion formed during the reaction can sometimes inhibit the palladium catalyst.[6][11] Aryl chlorides, while less reactive, can be effectively coupled using modern, highly active catalyst systems.[1]
Q2: Can I perform these reactions without a glovebox?
A2: Yes, many modern catalyst systems are designed to be robust and can be set up and performed without the use of a glovebox.[4] The use of air-stable palladium precatalysts and ligands greatly simplifies the experimental setup. However, it is still crucial to use anhydrous and degassed solvents to ensure reproducibility and prevent catalyst deactivation.[11]
Q3: Are there any metal-free alternatives for C-N coupling with hindered amines?
A3: While transition-metal-catalyzed methods are predominant, research into metal-free C-N coupling is an active area. Some protocols have been developed for the synthesis of heteroaryl amines that are free of external bases and solvents.[12] These methods can be more cost-effective and sustainable, avoiding issues of metal toxicity and residue.[12] However, their scope with highly hindered aliphatic amines may be more limited compared to palladium- or copper-catalyzed systems.
Data Presentation
Table 1: Comparison of Ligands for C-N Coupling with Hindered Amines
| Ligand | Structure Type | Key Features | Typical Substrates |
| RuPhos | Biarylphosphine | Bulky and electron-rich | Wide range of primary and secondary amines, including hindered ones.[4] |
| BrettPhos | Biarylphosphine | Highly active for challenging couplings | Primary amines, including sterically demanding ones.[4] |
| XPhos | Biarylphosphine | Second-generation ligand with improved reactivity | General purpose, effective for many C-N couplings. |
| Pyrrole-ol Ligand | N,O-Ligand | Effective for copper-catalyzed couplings | ortho-substituted aryl iodides and hindered amines.[7][8] |
Table 2: Common Bases and Solvents for C-N Coupling with Hindered Amines
| Parameter | Reagent/Solvent | Notes |
| Bases | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases, commonly used.[2][11][13] |
| Cs₂CO₃, K₃PO₄ | Weaker bases for substrates with base-sensitive functional groups.[2][5] | |
| Solvents | Toluene, Dioxane, THF | Common choices, ensure they are anhydrous and degassed.[2][5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-N Coupling with a Sterically Hindered Secondary Amine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the sterically hindered secondary amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.01-0.02 mmol, 1-2 mol%) and the appropriate ligand (e.g., RuPhos, 0.012-0.024 mmol, 1.2-2.4 mol%).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
-
Reaction Execution:
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
-
Monitoring and Workup:
-
The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove insoluble salts.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed C-N coupling reactions.
Caption: A logical flowchart for troubleshooting low reactivity in C-N coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C-N Coupling Protocol [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
Preventing debromination in palladium-catalyzed reactions of bromo-pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with palladium-catalyzed cross-coupling reactions of bromo-pyrazoles, with a specific focus on preventing the common side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of palladium-catalyzed reactions?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom.[1] This leads to the formation of a pyrazole derivative lacking the bromine substituent, reducing the yield of the desired coupled product and complicating purification.
Q2: Why is debromination a common problem with bromo-pyrazoles?
A2: Debromination in palladium-catalyzed cross-coupling reactions is often caused by the formation of palladium-hydride (Pd-H) species.[1] These species can arise from various sources in the reaction mixture, such as the base, solvent, or impurities. The Pd-H species can then react with the bromo-pyrazole in a competing catalytic cycle to replace the bromine with hydrogen. Bromo-pyrazoles, like other aryl bromides, are susceptible to this side reaction, particularly under harsh reaction conditions.
Q3: Which palladium-catalyzed reactions are most affected by debromination of bromo-pyrazoles?
A3: Debromination can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:
Q4: How does the halogen on the pyrazole affect the likelihood of dehalogenation?
A4: The carbon-halogen bond strength influences the propensity for dehalogenation. For halopyrazoles in Suzuki-Miyaura reactions, the reactivity towards dehalogenation generally follows the order: I > Br > Cl.[2][4][12] Consequently, iodo-pyrazoles are often more susceptible to dehalogenation than their bromo- or chloro- counterparts.
Q5: Can protecting the pyrazole nitrogen help prevent debromination?
A5: Yes, N-protection of the pyrazole ring can significantly suppress debromination. For instance, using a tert-butyloxycarbonyl (BOC) protecting group has been shown to be effective in preventing dehalogenation during Suzuki coupling reactions of bromopyrroles, a related class of heterocycles.[13][14]
Troubleshooting Guide
Below are common issues encountered during palladium-catalyzed reactions of bromo-pyrazoles and recommended troubleshooting steps.
Issue 1: Significant formation of the debrominated pyrazole byproduct.
This is the most common issue. The following flowchart provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for reducing debromination.
-
Step 1: Modify the Base. Strong bases, especially alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species that lead to debromination.[1] Switching to a milder base is a highly effective first step.
Recommended Bases to Minimize Debromination Potassium Carbonate (K₂CO₃) Cesium Carbonate (Cs₂CO₃) Potassium Phosphate (K₃PO₄)[1] -
Step 2: Lower the Reaction Temperature. High temperatures can increase the rate of the undesired debromination pathway.[1] Reducing the reaction temperature can improve the selectivity for the desired cross-coupling product.
-
Step 3: Screen Phosphine Ligands. The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and favor the desired catalytic cycle over the debromination pathway.
Ligand Type Potential Impact on Debromination Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos) Often effective at suppressing debromination.[1][4] Chelating phosphine ligands Can suppress β-hydride elimination, which may be involved in some debromination pathways.[5] -
Step 4: Change the Solvent. Solvents, particularly alcohols, can act as a hydride source in the presence of a base, leading to the formation of Pd-H species. If using an alcohol-containing solvent system, consider switching to an aprotic solvent.
Common Aprotic Solvents Toluene Dioxane Tetrahydrofuran (THF) N,N-Dimethylformamide (DMF) -
Step 5: Protect the Pyrazole N-H. If the pyrazole has an unprotected N-H, this can sometimes contribute to side reactions. Protecting the nitrogen with a suitable group, such as a BOC or trityl group, can prevent these issues and has been shown to suppress dehalogenation.[6][13][14]
Issue 2: Low or no conversion to the desired product.
While the focus is on preventing debromination, achieving high conversion is also crucial. If you observe low reactivity after implementing changes to reduce debromination, consider the following:
-
Catalyst and Ligand Choice: The catalyst system may not be active enough under the milder conditions. Re-screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Modern, highly active catalyst systems, such as those based on tBuBrettPhos, may be effective under mild conditions.[7]
-
Base Strength: While strong bases can cause debromination, some reactions require a certain level of basicity to proceed. A careful balance must be struck. If a weak base leads to low conversion, a systematic screening of bases with intermediate strength may be necessary.
-
Reaction Time: Milder conditions (e.g., lower temperature) may require longer reaction times to achieve full conversion. Monitor the reaction progress by TLC or LC-MS.
Data Presentation: Reaction Conditions to Mitigate Debromination
The following tables summarize reaction conditions from the literature that have been successfully employed to minimize debromination in various palladium-catalyzed reactions of bromo-pyrazoles and related compounds.
Table 1: Suzuki-Miyaura Coupling Conditions
| Bromo-pyrazole Derivative | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Observations | Reference |
| Halogenated Aminopyrazoles | XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O | MW | Bromo derivatives showed reduced propensity to dehalogenation compared to iodo derivatives. | [4] |
| 4-Bromopyrrole-2-carboxylates | Not specified | Not specified | Not specified | Not specified | Not specified | N-Boc protection suppressed dehalogenation. | [13][14] |
| 2-Bromo-4-iodopyridine | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-dioxane/H₂O | 80 | Selective coupling at the iodine position with minimal debromination at the bromine position. | [1] |
Table 2: Buchwald-Hartwig Amination Conditions
| Bromo-pyrazole Derivative | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Observations | Reference |
| 1-Benzyl-4-bromopyrazole | Pd₂(dba)₃ | tBuBrettPhos | NaOtBu | Toluene | 100 | Effective for a broad range of amines. | [7] |
| 4-Bromo-1-tritylpyrazole | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 110 | Good yields for amines lacking a β-hydrogen; low yields for those with a β-hydrogen due to β-elimination. | [6] |
Table 3: Heck and Sonogashira Coupling Conditions
| Reaction | Bromo-pyrazole Derivative | Palladium Source | Ligand | Base | Solvent/Conditions | Temp (°C) | Observations | Reference |
| Heck | 3-Bromo-1-methyl-1H-indazole | Pd(OAc)₂ | PPh₃ | TEA | Ball-milling, NaBr additive | RT | NaBr additive helped to restrain debromination. | [8][9] |
| Sonogashira | 4-Bromo-5-trifluoromethyl-1H-pyrazole | Pd(OAc)₂ | XPhos | Et₃N | DMF | 100 | Bulky, electron-rich phosphine ligands were effective. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrazole with Minimized Debromination
This protocol is adapted from methodologies that prioritize minimizing hydrodehalogenation.[1][4]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-pyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2, 1-5 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-pyrazole
This protocol is based on modern methods using highly active catalysts.[7][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the bromo-pyrazole (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precursor such as Pd₂(dba)₃ (2-5 mol%), a suitable ligand (e.g., tBuBrettPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv). Note: While NaOtBu is a strong base, modern catalyst systems are often optimized for its use. If debromination is severe, consider switching to a weaker base like Cs₂CO₃ and re-optimizing.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, concentrate, and purify the final product by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 9. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ligand Screening for Efficient Cross-Coupling of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
Welcome to the technical support center for the cross-coupling of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic troubleshooting approach:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed.
-
Solution: Use a well-defined, air- and moisture-stable Pd(II) precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2) to ensure reliable generation of the active catalyst.[1] If using a Pd(0) source like Pd(PPh₃)₄, ensure it is of high quality and has been stored properly.
-
-
Inappropriate Ligand Choice: The ligand may not be suitable for this specific heterocyclic substrate.
-
Incorrect Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.
-
Low Reaction Temperature: The reaction may require more thermal energy.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.
-
-
Poor Quality Reagents: The boronic acid or ester may have decomposed, or the solvent may not be anhydrous (if required by the specific protocol).
-
Solution: Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Ensure solvents are appropriately dried if necessary.
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing significant debromination of my starting material. How can I minimize this side reaction?
A2: Debromination is a common side reaction, often competing with the desired C-N bond formation. Here are some strategies to suppress it:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich biaryl phosphine ligands are generally required to facilitate the reductive elimination step, which can outcompete side reactions.[1] For the amination of bromopyrazoles, ligands like tBuBrettPhos and tBuDavePhos have shown success.[5][6]
-
Reaction Temperature and Time: High temperatures and long reaction times can sometimes promote debromination.
-
Solution: Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Base Selection: The choice and stoichiometry of the base can influence the extent of side reactions.
Q3: How do I select an initial set of ligands for screening for the cross-coupling of my substituted pyrazole?
A3: Ligand selection is critical and substrate-dependent. A rational approach to initial screening involves selecting a diverse set of ligands with varying steric and electronic properties. For 4-bromopyrazoles, focus on bulky, electron-rich phosphine ligands. A good starting point for a screening panel would include:
-
Biarylphosphine Ligands: These are often the most successful for challenging cross-couplings.[2]
-
N-Heterocyclic Carbenes (NHCs): These can be effective alternatives to phosphine ligands.
-
Simpler Phosphines: While often less effective for this substrate class, including a ligand like PPh₃ can serve as a baseline.[1]
High-throughput screening kits, which allow for the rapid evaluation of multiple catalysts and ligands, can be highly effective for initial optimization.[8][9]
Data Presentation: Ligand Performance in Related Cross-Coupling Reactions
The following tables summarize the performance of various ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with 4-bromo-pyrazole derivatives. While the exact substrate is different, these results provide a strong starting point for ligand selection.
Table 1: Ligand Screening for Suzuki-Miyaura Coupling of 4-Bromo-1-Protected-1H-pyrazoles
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | ~88 | Generally provides a good balance of reactivity and stability.[3][4] |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | ~82 | Highly active for sterically hindered substrates.[3][4] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | ~85 | A classic catalyst, can be effective for less demanding couplings.[4] |
| PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 100 | ~90 | Another common and often effective catalyst system.[4] |
Table 2: Ligand Screening for Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazoles
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| tBuBrettPhos | Pd Precatalyst | LHMDS | THF | 50-80 | Moderate to Excellent | Highly effective for unprotected bromo-pyrazoles.[5][10] |
| tBuDavePhos | Pd(dba)₂ | NaOtBu | Toluene | 80-110 | Good | Effective for N-trityl protected 4-bromo-pyrazoles with specific amines.[6][11] |
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Ligand Screening for Suzuki-Miyaura Coupling
This protocol is designed for a 24-well plate format to efficiently screen multiple ligand/catalyst combinations.[8]
-
Plate Preparation: In an inert atmosphere (glovebox), add the appropriate palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and ligand (4 mol%) to each well of the reaction plate.
-
Reagent Addition: To each well, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Dispense the chosen solvent (e.g., 1,4-dioxane, to achieve a 0.1 M concentration of the limiting reagent) into each well.
-
Sealing and Reaction: Seal the reaction plate securely. Remove the plate from the glovebox and place it on a pre-heated shaker plate at the desired temperature (e.g., 100 °C).
-
Reaction Monitoring: After the specified time (e.g., 12-18 hours), allow the plate to cool to room temperature.
-
Analysis: Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This procedure is based on established methods for the amination of bromo-pyrazoles.[3][5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., a G3-precatalyst, 2 mol%), the selected ligand (e.g., tBuBrettPhos, 2.2 mol%), and the base (e.g., LHMDS, 2.2 equiv).
-
Addition of Reactants: Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the vessel.
-
Solvent Addition: Add anhydrous solvent (e.g., THF or toluene).
-
Reaction: Seal the vessel and heat the mixture with stirring at the desired temperature (e.g., 80 °C) for the required time (typically 12-24 hours).
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Managing β-hydride elimination in amination of 4-bromo-pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 4-bromo-pyrazoles. The content is designed to address specific challenges, particularly the management of β-hydride elimination, a common side reaction in these transformations.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Buchwald-Hartwig amination of a 4-bromo-pyrazole is resulting in a low yield or no product. What are the primary factors to investigate?
A1: Low yields in the amination of 4-bromo-pyrazoles can arise from several factors. A systematic investigation of the following is recommended:
-
Catalyst System (Palladium Precursor & Ligand): The choice of the palladium source and, more critically, the phosphine ligand is paramount. For heteroaryl halides like 4-bromo-pyrazoles, bulky, electron-rich biarylphosphine ligands are often essential to promote efficient oxidative addition and reductive elimination. Ensure you are using a suitable ligand for your specific substrate combination. Pre-catalysts can also be more effective as they do not require an in-situ reduction of Pd(II) to Pd(0).
-
Base: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be effective in some cases, particularly with more acidic amines, and can sometimes mitigate side reactions.[1]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence catalyst solubility, reaction rate, and the extent of side reactions. Ensure the solvent is rigorously dried, as water can deactivate the catalyst and hydrolyze the phosphine ligands.
-
Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions like β-hydride elimination. For challenging couplings, a temperature range of 80-110 °C is common.[2]
-
Reaction Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.
Q2: I am attempting to couple an alkylamine with a β-hydrogen to my 4-bromo-pyrazole and I am observing significant formation of the de-brominated pyrazole. What is happening and how can I fix it?
A2: The formation of the de-brominated pyrazole is a strong indicator that β-hydride elimination is occurring as a major side reaction. This process competes with the desired C-N bond-forming reductive elimination.[3][4]
Here’s how to address this issue:
-
Switch to a Copper Catalyst: For alkylamines possessing a β-hydrogen, copper-catalyzed C-N coupling (an Ullmann-type reaction) is often more effective than palladium-catalyzed methods.[4] Copper catalysts have a lower propensity for β-hydride elimination with these substrates.
-
Modify the Palladium Catalyst System:
-
Use Bulky, Electron-Rich Ligands: Ligands such as tBuDavePhos or tBuBrettPhos can promote the rate of reductive elimination to outcompete β-hydride elimination. The steric bulk of these ligands can also disfavor the geometry required for β-hydride elimination to occur.
-
Chelating Ligands: Bidentate phosphine ligands like BINAP or DPPF can sometimes suppress β-hydride elimination by preventing the formation of a vacant coordination site on the palladium center, which is necessary for the β-hydride elimination to proceed.[3]
-
-
Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Therefore, lowering the reaction temperature can sometimes favor the desired product formation, although this may require longer reaction times.[2]
Q3: My reaction is sluggish and does not go to completion, even with a good catalyst system. What can I do?
A3: Sluggish reactions can often be improved by addressing the following:
-
Purity of Reagents: Ensure the 4-bromo-pyrazole starting material and the amine are pure. Impurities can sometimes inhibit the catalyst.
-
N-H Acidity of the Pyrazole: If your pyrazole has an unprotected N-H, it can be deprotonated by the strong base, potentially leading to catalyst inhibition or side reactions. Protecting the pyrazole nitrogen with a suitable group (e.g., benzyl or trityl) can improve reaction outcomes.[2]
-
Catalyst Loading: While typically 1-2 mol % of palladium is sufficient, for challenging substrates, increasing the catalyst loading to 3-5 mol % may be necessary.
-
Choice of Base: The choice of base can significantly impact the reaction rate. For instance, cesium bases like Cs₂CO₃ have been reported to accelerate some Buchwald-Hartwig aminations compared to their potassium counterparts.[1]
Frequently Asked Questions (FAQs)
Q4: What is β-hydride elimination and why is it a problem in the amination of 4-bromo-pyrazoles?
A4: β-hydride elimination is a common decomposition pathway for organometallic complexes. In the context of the Buchwald-Hartwig amination, after the formation of the palladium-amido intermediate, a hydrogen atom on the carbon atom beta to the nitrogen can be transferred to the palladium center. This process forms a palladium-hydride species and an enamine (or imine), and the palladium-hydride can then reductively eliminate with the bromide to regenerate the catalyst and produce the de-brominated pyrazole as a byproduct, thus lowering the yield of the desired 4-amino-pyrazole. This is particularly problematic with primary and secondary alkylamines that have hydrogens on the β-carbon.
Q5: Which type of amines are most susceptible to β-hydride elimination?
A5: Amines with accessible β-hydrogens are the most susceptible. This includes:
-
Primary alkylamines (e.g., n-butylamine, propylamine)
-
Secondary alkylamines with β-hydrogens (e.g., diethylamine)
-
Cyclic amines like pyrrolidine.
Amines that lack β-hydrogens, such as aryl amines (e.g., aniline), tert-butylamine, and benzylamine, are not prone to this side reaction.
Q6: Can I use a weaker base to avoid β-hydride elimination?
A6: While very strong bases at high temperatures can sometimes promote side reactions, the primary driver of β-hydride elimination is the structure of the amine and the nature of the catalyst, not the base itself. A sufficiently strong base is necessary to deprotonate the amine for the catalytic cycle to proceed efficiently. If β-hydride elimination is a problem, changing the catalyst system (e.g., ligand or metal) or lowering the reaction temperature is a more direct and effective strategy.
Q7: Are there any general recommendations for choosing a ligand for the amination of 4-bromo-pyrazoles?
A7: Yes. For the palladium-catalyzed amination of 4-bromo-pyrazoles, especially with challenging amine partners, the use of bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig families is highly recommended. Ligands like tBuBrettPhos and tBuDavePhos have shown excellent performance in the amination of heteroaryl halides, including pyrazoles.[4][5] These ligands facilitate the crucial reductive elimination step, which leads to the formation of the desired C-N bond.
Data Presentation
The following tables summarize quantitative data from the literature to guide reaction optimization.
Table 1: Comparison of Palladium and Copper Catalysis for the Amination of 4-Halo-1-tritylpyrazole with Amines Prone to β-Hydride Elimination
| Entry | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Pd(dba)₂ / tBuDavePhos | Xylene | 90 | 24 | 60 | [4] |
| 2 | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | Xylene | 90 | 24 | 7 | [4] |
| 3 | n-Butylamine | Pd(dba)₂ / tBuDavePhos | Xylene | 90 | 24 | 10 | [4] |
| 4 | Piperidine | CuI / 2-isobutyrylcyclohexanone | DMF | 100 | 24 | 21 | [4] |
| 5 | Pyrrolidine | CuI / 2-isobutyrylcyclohexanone | DMF | 100 | 24 | 43 | [4] |
| 6 | n-Butylamine | CuI / 2-isobutyrylcyclohexanone | DMF | 100 | 24 | 72 | [4] |
Table 2: Effect of Base on Buchwald-Hartwig Amination Yield
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | 4-Methylaniline | K₂CO₃ | DMF | 105 | ~15 | [1] |
| 2 | 4-Iodoanisole | 4-Methylaniline | Cs₂CO₃ | DMF | 105 | ~60 | [1] |
| 3 | 4-Iodoanisole | 4-Methylaniline | K₃PO₄ | DMF | 105 | ~10 | [1] |
| 4 | 4-Iodoanisole | 4-Methylaniline | Cs₃PO₄ | DMF | 105 | ~60 | [1] |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Amination of 4-Bromo-1-tritylpyrazole with an Amine Lacking β-Hydrogens (e.g., Morpholine)
This protocol is adapted from the literature for the amination of 4-halo-1-tritylpyrazoles.[6]
Materials:
-
4-Bromo-1-tritylpyrazole
-
Morpholine
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous xylene
-
Microwave vial or Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a microwave vial or an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-bromo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (0.01-0.05 equiv), and tBuDavePhos (0.02-0.10 equiv).
-
Add potassium tert-butoxide (1.5-2.0 equiv).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous, degassed xylene via syringe.
-
Add morpholine (1.2-1.5 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be conducted in a microwave reactor at temperatures up to 160 °C for shorter reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(morpholino)-1-trityl-1H-pyrazole.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Competition between reductive elimination and β-hydride elimination.
Caption: Troubleshooting workflow for amination of 4-bromo-pyrazoles.
References
- 1. compunetics.net [compunetics.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of 4-Amino-Pyrazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of 4-amino-pyrazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of 4-amino-pyrazole derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Consistently Low Yield of the Desired 4-Amino-Pyrazole Derivative
-
Question: My reaction is resulting in a low yield of the target 4-amino-pyrazole. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in the synthesis of pyrazole derivatives can stem from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.[1][2] Here are some troubleshooting steps:
-
Assess Starting Material Purity: Ensure that your starting materials, such as the β-ketonitrile or its equivalent and the hydrazine derivative, are pure. Impurities can lead to side reactions that consume reactants and complicate purification.[2] Hydrazine derivatives, in particular, can degrade over time and may need to be purified or used from a freshly opened container.[2]
-
Optimize Reaction Stoichiometry: A slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.[3]
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and ensure it has gone to completion before workup.[2]
-
Adjust Microwave Parameters: Systematically vary the microwave power, temperature, and reaction time to find the optimal conditions for your specific substrates.[4] Microwave irradiation can significantly accelerate reaction rates and improve yields compared to conventional heating.[5]
-
Issue 2: Formation of Regioisomers or Other Undesired Side Products
-
Question: My reaction is producing a mixture of pyrazole regioisomers (e.g., 3-amino and 5-amino-pyrazoles) or other unexpected byproducts. How can I improve the selectivity and minimize side reactions?
-
Answer: The formation of regioisomers is a common challenge when using substituted hydrazines.[3] The regioselectivity is highly dependent on reaction conditions.[3]
-
Control Reaction Conditions to Favor the Desired Isomer:
-
For the 5-amino-pyrazole (Thermodynamic Product): Employ neutral or acidic conditions at elevated temperatures (e.g., 120-140°C in a microwave reactor). This allows for the equilibration of intermediates, favoring the formation of the more stable product.[3]
-
For the 3-amino-pyrazole (Kinetic Product): Use basic conditions at lower temperatures (e.g., 0°C). This favors the faster-forming kinetic product.[3]
-
-
Minimize N-Acetylation: If using acetic acid as a solvent at high temperatures, be aware of the potential for N-acetylation of the amino group on the pyrazole ring.[3] Consider using a different solvent if this becomes a significant side reaction.
-
Prevent Further Reactions: 5-aminopyrazoles can sometimes react further to form fused heterocyclic systems.[3] Optimizing the reaction time and temperature can help to minimize these subsequent reactions.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my 4-amino-pyrazole derivative from the crude reaction mixture. What purification strategies are most effective?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.[2]
-
Recrystallization: This is often an effective method for purifying solid products. Common solvents for recrystallization of pyrazole derivatives include ethanol.[2][3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography on silica gel is a standard purification technique.[2][3]
-
Address Colored Impurities: Discoloration of the reaction mixture can occur, especially when using hydrazine salts.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2] Adding a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction profile.[2]
-
Frequently Asked Questions (FAQs)
General Microwave Synthesis
-
Question: What are the main advantages of using microwave irradiation for the synthesis of 4-amino-pyrazole derivatives compared to conventional heating?
-
Answer: Microwave-assisted organic synthesis (MAOS) offers several advantages, including significantly reduced reaction times (from hours to minutes), improved reaction yields, and enhanced product purity with fewer side products.[5][6] Microwave heating is also more energy-efficient as it directly heats the reactants and solvent, not the reaction vessel.[5]
-
Question: Are there any safety concerns I should be aware of when using a microwave reactor for organic synthesis?
-
Answer: Yes, safety is paramount. Never use a domestic microwave oven for chemical synthesis.[1] Laboratory-grade microwave reactors are equipped with safety features to control temperature and pressure.[1] Be aware of the potential for rapid pressure buildup, especially when heating reactions beyond the boiling point of the solvent in a sealed vessel.[6] Reactions that evolve gas require special consideration to avoid explosions.[6]
-
Question: How do I choose the right solvent for a microwave-assisted reaction?
-
Answer: The choice of solvent is crucial. Solvents with high dielectric constants (polar solvents) absorb microwave energy more efficiently, leading to rapid heating.[6] However, some solvents are more prone to microwave absorption and may not be suitable.[6] Water and ethanol are commonly used and effective solvents for many microwave-assisted pyrazole syntheses.[7][8]
Optimization of Synthesis
-
Question: How can I optimize the microwave reaction conditions for the synthesis of a new 4-amino-pyrazole derivative?
-
Answer: Optimization is key to achieving the best results. A systematic approach is recommended:
-
Start with a literature procedure for a similar compound if available.
-
Vary one parameter at a time: microwave power, temperature, and reaction time are the primary variables.[4]
-
Monitor the reaction using TLC or LC-MS to determine the effect of each change on the reaction rate and product distribution.
-
Consider solvent effects: The choice of solvent can significantly influence the reaction outcome.
-
Data Presentation
Table 1: Optimization of Microwave Reaction Conditions for Pyrazolone Synthesis
| Entry | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | 210 | 10 | 42 |
| 2 | 420 | 10 | 71 |
| 3 | 700 | 10 | 55 |
| 4 | 420 | 5 | 54 |
| 5 | 420 | 15 | 62 |
Data adapted from a study on the microwave-assisted one-pot synthesis of pyrazolone derivatives, demonstrating the impact of microwave power and irradiation time on product yield.[4]
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional | 75 | 2 hours | 72 - 90 |
| Microwave | 60 | 5 minutes | 91 - 98 |
This table illustrates the significant reduction in reaction time and improvement in yields achieved with microwave-assisted organic synthesis (MAOS) compared to conventional heating for the synthesis of phenyl-1H-pyrazoles.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol is adapted from a published procedure for the synthesis of 1-aryl-1H-pyrazole-5-amines and serves as a representative example for the synthesis of amino-pyrazole derivatives.[7]
-
Materials:
-
Aryl hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride)
-
3-Aminocrotononitrile or an appropriate α-cyanoketone
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
To a microwave vial, add the aryl hydrazine (1.0 eq) and the 3-aminocrotononitrile or α-cyanoketone (1.0 eq).
-
Add 1 M HCl to dissolve the reactants.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10-15 minutes.
-
After the reaction is complete and the vial has cooled, carefully open the vial.
-
Basify the solution with 10% NaOH to precipitate the product.
-
Isolate the product by vacuum filtration, wash with water, and dry.
-
-
Expected Yield: 70-90%[7]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yields in the synthesis of 4-amino-pyrazole derivatives.
Caption: A general experimental workflow for the microwave-assisted synthesis of amino-pyrazole derivatives.
References
- 1. afinitica.com [afinitica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography conditions for isolating 4-substituted pyrazole isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography separation of 4-substituted pyrazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for separating 4-substituted pyrazole isomers?
The choice of stationary phase is critical and depends on the nature of the isomers (regioisomers vs. enantiomers).
-
For Regioisomers: Silica gel is the most frequently used stationary phase for separating pyrazole regioisomers, which often exhibit different polarities.[1] For reversed-phase HPLC, C18 columns are also commonly employed.[2]
-
For Enantiomers (Chiral Isomers): Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns such as Lux cellulose-2 and Lux amylose-2 have demonstrated excellent capabilities for the chiral recognition of pyrazole derivatives.[2][3][4]
Q2: What mobile phase systems are typically recommended for pyrazole isomer separation?
The selection of the mobile phase is crucial for achieving good separation.[2]
-
Normal Phase (Silica Gel): Gradients of ethyl acetate in hexane or petroleum ether are very common for separating regioisomers.[2][5][6] In some instances, a single solvent like ethyl acetate may be sufficient.[7]
-
Reversed-Phase (C18): Mixtures of methanol and water or acetonitrile and water are effective.[2] The addition of an acid modifier like trifluoroacetic acid (TFA), formic acid, or phosphoric acid is often used.[2]
-
Chiral Separation (CSPs):
Q3: How can I detect the separated pyrazole isomers during column chromatography?
For preparative column chromatography, fractions are typically collected and analyzed by Thin Layer Chromatography (TLC) with UV visualization or a suitable staining agent. For analytical techniques like HPLC, a UV detector is commonly used, with the detection wavelength often set at 254 nm.[3] Mass spectrometry (MS) can also be coupled with liquid chromatography (LC-MS) for detection and identification.[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q4: My pyrazole isomers are co-eluting or showing very poor separation on a silica gel column. What should I do?
This is a common problem, especially when the isomers have very similar polarities.
Problem Diagnosis: First, ensure that you can see a discernible difference in the retention factor (Rf) between your isomers on a TLC plate using the same solvent system. If the spots are not separated on the TLC plate, they will not separate on the column.[2]
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. For a normal phase system (e.g., hexane/ethyl acetate), a gradual decrease in the proportion of the more polar solvent (ethyl acetate) will increase retention and may improve separation.
-
Change Solvent System: If adjusting the polarity of your current system is ineffective, try a different solvent combination. For example, you could substitute ethyl acetate with dichloromethane. A systematic screening of solvent systems using TLC is crucial.[1]
-
-
Modify the Stationary Phase:
-
Improve Column Packing and Elution Technique:
Q5: I am observing peak tailing in my HPLC chromatogram. How can I improve the peak shape?
Peak tailing can compromise resolution and the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase.
Solutions:
-
Adjust Mobile Phase pH: For ionizable pyrazole derivatives, the pH of the mobile phase can significantly impact peak shape. Using a buffer to maintain a consistent pH at least 2 units away from the analyte's pKa can help ensure a single ionic form and reduce tailing.
-
Add a Competing Base: If your pyrazole is basic, secondary interactions with acidic silanol groups on the silica surface can cause tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate this issue.
-
Use a Higher Coverage Column: Consider using an end-capped C18 column where the residual silanol groups are deactivated.
Q6: My retention times are shifting between HPLC runs. What could be the cause?
Unstable retention times can make peak identification difficult and suggest a problem with the robustness of the HPLC method or system.[12]
Solutions:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. This is particularly important when using gradient elution.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each analysis session. Inconsistent preparation or degradation of the mobile phase can lead to shifting retention times.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[13]
-
System Check: Verify that the HPLC pump is delivering a consistent flow rate and that there are no leaks in the system.
Data Presentation
Table 1: Typical Mobile Phase Compositions for Pyrazole Isomer Separation
| Isomer Type | Stationary Phase | Mobile Phase System | Modifier/Gradient | Reference(s) |
| Regioisomers | Silica Gel | Hexane/Ethyl Acetate | Gradient elution (e.g., 0-30% EtOAc) | [10][11] |
| Regioisomers | Silica Gel | Heptane/Ethyl Acetate | Gradient elution (e.g., 1-20% EtOAc) | [5] |
| Regioisomers | C18 | Acetonitrile/Water | Phosphoric or Formic Acid | [2] |
| Regioisomers | C18 | Methanol/Water | 0.1% Trifluoroacetic Acid (TFA) | [2][14] |
| Enantiomers | Lux cellulose-2 | n-Hexane/Ethanol | Isocratic (e.g., 1:1 v/v) | [3][4] |
| Enantiomers | Lux cellulose-2 | Acetonitrile or Methanol | Isocratic (100%) | [3][4] |
| Enantiomers | CHIRALPAK® IB | n-Hexane/2-Propanol | Isocratic | [13] |
Experimental Protocols
Protocol 1: General Method for Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography [1]
-
TLC Analysis:
-
Dissolve a small amount of the crude pyrazole isomer mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems with increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc) to identify a system that provides baseline separation of the two isomer spots.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the elution solvent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system identified during TLC analysis.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazole isomer.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting co-eluting pyrazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 6. rsc.org [rsc.org]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcpa.in [ijcpa.in]
Validation & Comparative
Comparative Reactivity Analysis: 4-Bromo- vs. 4-Iodo-1-phenyl-1H-pyrazole in Cross-Coupling Reactions
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-bromo-1-phenyl-1H-pyrazole and 4-iodo-1-phenyl-1H-pyrazole in pivotal palladium-catalyzed cross-coupling reactions. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, and functionalization at the C4-position is a key strategy in the synthesis of diverse compound libraries for drug discovery.[1][2][3][4][5] The choice between a bromo or iodo substituent at this position can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison is supported by established principles of aryl halide reactivity and representative experimental data.
Reactivity Overview
The reactivity of 4-halo-1-phenyl-1H-pyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond. The bond dissociation energy follows the trend C-I < C-Br, making the carbon-iodine bond easier to break.[1] Consequently, 4-iodo-1-phenyl-1H-pyrazole is generally more reactive than its bromo counterpart.[1] This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) complex.[6][7] The oxidative addition of aryl iodides to Pd(0) is typically faster than that of aryl bromides.[6][8] However, the higher reactivity of iodo-pyrazoles can also lead to a greater propensity for side reactions, such as dehalogenation or homocoupling, if the reaction conditions are not carefully optimized. Conversely, while 4-bromo-1-phenyl-1H-pyrazole is more stable and often more cost-effective, it may necessitate more active catalyst systems, higher temperatures, or longer reaction times to achieve comparable yields.[1][7]
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, based on literature for similar 4-halopyrazole systems.
Table 1: Suzuki-Miyaura Coupling
| Parameter | 4-Bromo-1-phenyl-1H-pyrazole | 4-Iodo-1-phenyl-1H-pyrazole |
| Typical Catalyst | Pd(PPh₃)₄, XPhos Pd G2[9][10] | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Ligand | SPhos, XPhos[1][9] | PPh₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[1][2][10] | Na₂CO₃, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene[1][10] | DME/H₂O, DMF[2] |
| Temperature | 90-120 °C[1][10] | Room Temp. to 90 °C[2] |
| Reaction Time | 6-18 hours[1][10] | 2-12 hours |
| General Yields | Good to Excellent[9] | Excellent |
Table 2: Heck-Mizoroki Reaction
| Parameter | 4-Bromo-1-phenyl-1H-pyrazole | 4-Iodo-1-phenyl-1H-pyrazole |
| Typical Catalyst | Pd(OAc)₂, Pd(dba)₂ | Pd(OAc)₂ |
| Catalyst Loading | 2-5 mol% | 1-4 mol%[11] |
| Ligand | P(o-tol)₃, P(OEt)₃ | P(OEt)₃[11] |
| Base | Et₃N, NaOAc | Et₃N[11] |
| Solvent | DMF, Acetonitrile | DMF[11] |
| Temperature | 100-140 °C | 80-120 °C[11] |
| Reaction Time | 12-24 hours | 4-16 hours |
| General Yields | Moderate to Good | Good to Excellent[11] |
Table 3: Sonogashira Coupling
| Parameter | 4-Bromo-1-phenyl-1H-pyrazole | 4-Iodo-1-phenyl-1H-pyrazole |
| Typical Catalyst | PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ |
| Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Co-catalyst | CuI | CuI |
| Ligand | PPh₃ | PPh₃ |
| Base | Et₃N, Piperidine | Et₃N, Diisopropylamine |
| Solvent | THF, DMF | THF, DMF |
| Temperature | 50-80 °C | Room Temp. to 60 °C |
| Reaction Time | 6-24 hours | 2-12 hours |
| General Yields | Good | Excellent |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and may require optimization for specific reaction partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Halo-1-phenyl-1H-pyrazoles
Materials:
-
4-Halo-1-phenyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add the 4-halo-1-phenyl-1H-pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed DME/water solvent mixture.
-
Seal the vessel and heat the reaction mixture at 90 °C with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck-Mizoroki Reaction of 4-Halo-1-phenyl-1H-pyrazoles
Materials:
-
4-Halo-1-phenyl-1H-pyrazole (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, dissolve the 4-halo-1-phenyl-1H-pyrazole, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add the alkene and triethylamine.
-
Seal the tube and heat the reaction mixture at 100-120 °C for the necessary duration.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of 4-Halo-1-phenyl-1H-pyrazoles
Materials:
-
4-Halo-1-phenyl-1H-pyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Et₃N (3.0 equiv)
-
Anhydrous THF
Procedure:
-
To a solution of the 4-halo-1-phenyl-1H-pyrazole and terminal alkyne in anhydrous THF, add PdCl₂(PPh₃)₂, CuI, and triethylamine under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry over a drying agent, and concentrate.
-
Purify the crude product via column chromatography.
Visualizing Reactivity and Workflow
The following diagrams illustrate the fundamental principles and workflows discussed.
Caption: Comparative reactivity of 4-iodo vs. 4-bromo-1-phenyl-1H-pyrazole.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Structure-Activity Relationship of 4-Substituted Pyrazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted pyrazole analogs across various biological targets. The information is compiled from recent studies and presented to facilitate the understanding and development of novel therapeutic agents based on the pyrazole scaffold.
c-Jun N-terminal Kinase 3 (JNK3) Inhibitors
4-Substituted pyrazole analogs have emerged as potent and selective inhibitors of JNK3, a key therapeutic target in neurodegenerative diseases. The following table summarizes the SAR of a series of 4-(pyrazol-3-yl)-pyridines and pyrimidines.
Table 1: SAR of 4-Substituted Pyrazole Analogs as JNK3 Inhibitors
| Compound | Core | R2 | R3 | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | Pyrimidine | - | - | 0.63 | > 20 |
| 12 | Pyridine | - | - | 0.16 | > 10 |
| 13 | Pyridine | Cl | - | 0.08 | > 10 |
| 37 | Pyrazole | D | 4-FPh | 0.007 | 0.02 |
| 38 | Pyrazole | D | 3-Py | 0.11 | 1.14 |
| 39 | Pyrazole | E | - | 0.15 | 0.19 |
Key SAR Insights:
-
Replacement of a pyrimidine core with a pyridine core generally leads to increased potency (compare compound 1 and 12)[1].
-
Substitution at the 4-position of the pyrazole ring is crucial for high potency. A 4-fluorophenyl substitution (compound 37) resulted in a significant increase in JNK3 inhibition[1].
-
Selectivity against the closely related p38 kinase is a key challenge. While potent JNK3 inhibitors were identified, some also showed activity against p38 (e.g., compound 37)[1].
Experimental Protocol: JNK3 Kinase Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the compounds against JNK3 is determined using a luminescent ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
JNK3 enzyme
-
Substrate (e.g., ATF2)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound solution (or DMSO for control) and 2 µl of JNK3 enzyme solution.
-
Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.
JNK Signaling Pathway
Caption: The JNK signaling cascade and the point of inhibition by 4-substituted pyrazole analogs.
Glucagon Receptor (GCGR) Antagonists
4-Substituted pyrazole derivatives have been identified as potent antagonists of the glucagon receptor, a promising target for the treatment of type 2 diabetes. The following table presents the SAR for a series of these compounds.
Table 2: SAR of 4-Methyl Substituted Pyrazole Derivatives as GCGR Antagonists
| Compound | GCGR Binding IC50 (µM) | cAMP Activity IC50 (µM) |
| 9q | 0.09 | 0.22 |
| 9r | 0.06 | 0.26 |
| 19d | 0.07 | 0.44 |
| 19e | 0.08 | 0.46 |
Key SAR Insights:
-
Compounds with a 4-methyl substituted pyrazole core demonstrate high binding affinity to the glucagon receptor[2].
-
Specific substitutions on the pyrazole and associated phenyl rings are critical for potent antagonism, as evidenced by the low micromolar to nanomolar IC50 values for both receptor binding and functional cAMP activity[2].
Experimental Protocol: Glucagon Receptor Antagonist Assay (cAMP Assay)
The antagonist activity of the compounds is evaluated by their ability to inhibit glucagon-stimulated cAMP production in cells expressing the human glucagon receptor (e.g., CHO cells).
Materials:
-
CHO cells stably expressing the human glucagon receptor (hGCGR)
-
Glucagon
-
Test compounds dissolved in DMSO
-
Assay buffer
-
cAMP detection kit (e.g., HTRF or luminescence-based)
-
96-well or 384-well plates
Procedure:
-
Cell Plating: Seed the hGCGR-CHO cells into 96-well or 384-well plates and culture overnight.
-
Compound Addition: Add the test compounds at various concentrations to the cells and incubate for a specified period (e.g., 30 minutes).
-
Glucagon Stimulation: Add a fixed concentration of glucagon (e.g., the EC80 concentration) to stimulate cAMP production and incubate for another period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values are determined by plotting the percent inhibition of the glucagon-stimulated cAMP response against the concentration of the test compound.
Glucagon Receptor Signaling Pathway
Caption: The glucagon receptor signaling pathway and the antagonistic action of 4-substituted pyrazole analogs.
Antifungal and Antitubercular Agents
Certain 4-substituted pyrazole analogs have demonstrated significant activity against fungal pathogens and Mycobacterium tuberculosis.
Table 3: Antifungal and Antitubercular Activity of 4-Substituted Pyrazole Analogs (MIC in µg/mL)
| Compound | C. albicans | A. niger | M. tuberculosis H37Rv |
| 5a | > 100 | > 100 | 50 |
| 5b | > 100 | > 100 | 25 |
| 5e | 50 | 25 | 3.12 |
| 5g | 12.5 | 6.25 | 6.25 |
| 5m | 25 | 12.5 | 6.25 |
Key SAR Insights:
-
The nature of the substituent at the 4-position of the pyrazole ring significantly influences both antifungal and antitubercular activity.
-
Compounds with specific substitutions, such as in 5e and 5g, exhibit potent activity against M. tuberculosis H37Rv.
Experimental Protocols
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in the microtiter plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Compound Dilution: Add serially diluted test compounds to the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Workflow for Antimicrobial Screening
Caption: A generalized workflow for the in vitro screening of 4-substituted pyrazole analogs for antimicrobial activity.
References
A Comparative Guide to Pd(dba)2 and CuI Catalysts for C4-Amination of Halopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of an amino group at the C4 position of the pyrazole ring is a critical transformation in the synthesis of numerous biologically active compounds. This guide provides a detailed comparison of two common catalytic systems for this C-N bond formation: the palladium-catalyzed Buchwald-Hartwig reaction using bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) and the copper-catalyzed Ullmann condensation using copper(I) iodide (CuI). The selection between these two catalysts is highly dependent on the nature of the amine coupling partner.
Recent studies have shown that the Pd(dba)2-catalyzed reaction is particularly effective for the amination of 4-halopyrazoles with aryl- or alkylamines that lack a β-hydrogen atom.[1][2] In contrast, the CuI-mediated coupling is more suitable for alkylamines that possess a β-hydrogen.[1][2] This guide presents a summary of experimental data, detailed protocols, and visual representations of the workflows and catalytic cycles to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Data Presentation: Performance Comparison
The following tables summarize the performance of Pd(dba)2 and CuI catalysts in the C4-amination of 4-halo-1-tritylpyrazoles with various amines. The data highlights the complementary nature of these two catalytic systems.
Table 1: Pd(dba)2-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [1][2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Piperidine | 10 | tBuDavePhos (20) | NaOtBu | Xylene | 90 | 24 h | 60 |
| 2 | Pyrrolidine | 10 | tBuDavePhos (20) | NaOtBu | Xylene | 90 | 24 h | 7 |
| 3 | Allylamine | 10 | tBuDavePhos (20) | NaOtBu | Xylene | 90 | 24 h | Low |
| 4 | Adamantylamine | 10 | tBuDavePhos (20) | NaOtBu | Xylene | 90 | 24 h | Good |
| 5 | Aniline | 10 | tBuDavePhos (20) | NaOtBu | Xylene | 90 | 24 h | Good |
| 6 | Diphenylamine | 10 | tBuDavePhos (20) | NaOtBu | Xylene | 90 | 24 h | 45 |
General reaction conditions: 4-bromo-1-tritylpyrazole (1.0 equiv), amine (1.1-1.5 equiv), Pd(dba)2, tBuDavePhos, and NaOtBu in the specified solvent.
Table 2: CuI-Catalyzed Amination of 4-Iodo-1-tritylpyrazole [1][3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Allylamine | 20 | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 72 |
| 2 | Pyrrolidine | 20 | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 43 |
| 3 | Piperidine | 20 | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 21 |
| 4 | Morpholine | 20 | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 22 |
| 5 | Adamantylamine | 20 | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | No reaction |
| 6 | Aniline | 20 | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 15 |
General reaction conditions: 4-iodo-1-tritylpyrazole (1.0 equiv), amine (1.5-2.0 equiv), CuI, 2-isobutyrylcyclohexanone, and KOtBu in DMF.
Experimental Protocols
The following are generalized experimental protocols for the C4-amination of 4-halopyrazoles using either Pd(dba)2 or CuI catalysts.
Protocol 1: Pd(dba)2-Catalyzed Buchwald-Hartwig Amination (for amines lacking β-hydrogens)
This protocol is adapted from procedures for the amination of 4-halopyrazoles with amines such as morpholine or bulky primary amines.[3]
Materials:
-
4-Halo-1-tritylpyrazole derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd(dba)₂ (5-10 mol%)
-
tBuDavePhos (10-20 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., xylene or toluene)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-halo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and the base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Microwave irradiation at temperatures up to 160 °C can also be employed for shorter reaction times.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.[3]
Protocol 2: CuI-Catalyzed Amination (for amines with β-hydrogens)
This protocol is suitable for the coupling of 4-iodopyrazoles with primary and secondary aliphatic amines that contain β-hydrogens.[3]
Materials:
-
4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (20 mol%)
-
2-isobutyrylcyclohexanone (40 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a simplified comparison of the catalytic cycles.
Caption: General experimental workflow for C4-amination of halopyrazoles.
Caption: Simplified catalytic cycles for Pd and Cu-catalyzed amination.
References
Comparative Spectroscopic Analysis of Synthesized 4-Bromo-5-methyl-1-phenyl-1H-pyrazole and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the synthesized compound 4-Bromo-5-methyl-1-phenyl-1H-pyrazole and its structural analogues. Due to the limited availability of public spectroscopic data for the title compound, this guide leverages data from closely related pyrazole derivatives to offer a valuable reference for researchers in the field. The information presented herein is intended to aid in the identification, characterization, and development of pyrazole-based compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected alternative compounds. This data is crucial for confirming the structure and purity of synthesized materials.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | CDCl₃ | ~7.5-7.2 (m, 5H, Ar-H), ~2.4 (s, 3H, CH₃) |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | CDCl₃ | 7.78 (s, 1H, H-5), 7.56 (m, 2H, Ph H-2,6), 7.42 (m, 2H, Ph H-3,5), 7.23 (m, 1H, Ph H-4), 4.05 (s, 3H, OCH₃)[1] |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H)[2] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)[2] |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~140 (C-5), ~139 (Ar C-1), ~129 (Ar CH), ~127 (Ar CH), ~125 (Ar CH), ~118 (C-4), ~11 (CH₃) |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | CDCl₃ | 161.2 (C-3), 139.7 (Ph C-1), 129.4 (Ph C-3,5), 127.8 (C-5), 125.8 (Ph C-4), 117.6 (Ph C-2,6), 82.0 (C-4), 56.8 (OCH₃)[1] |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2[2] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[2] |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Method | m/z (Relative Intensity, %) |
| This compound (Predicted) | ESI | [M+H]⁺: 251/253 |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | EI | 253/255 (M⁺, 100/99), 174 ([M-Br]⁺, 75) |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | ESI | [M+H]⁺: 251[2] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | ESI | [M+H]⁺: 173[2] |
Experimental Protocols
Synthesis of this compound
A proposed synthesis protocol, adapted from the synthesis of similar pyrazole compounds, is as follows.[1]
Materials:
-
1-Phenyl-5-methyl-1H-pyrazol-4-amine
-
Copper(II) bromide
-
tert-Butyl nitrite
-
Acetonitrile
Procedure:
-
To a stirred solution of 1-phenyl-5-methyl-1H-pyrazol-4-amine in acetonitrile, add copper(II) bromide.
-
Add tert-butyl nitrite dropwise to the mixture at room temperature.
-
Stir the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The synthesized compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass data (HRMS) to confirm the elemental composition.
Visualizations
The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
References
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
A definitive guide for researchers and drug development professionals on the structural validation of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, with a primary focus on X-ray crystallography and its comparison with alternative analytical techniques. This guide provides a comprehensive overview of experimental data, detailed protocols, and logical workflows to ensure accurate molecular characterization.
The precise determination of the three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemistry and drug discovery. For novel compounds such as this compound, a substituted pyrazole derivative with potential pharmacological applications, unambiguous structural validation is paramount.[1][2][3][4][5] This guide explores the use of single-crystal X-ray crystallography as the gold standard for structural elucidation and provides a comparative analysis with other widely used analytical methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the crystal and molecular structure of organic compounds.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed three-dimensional model of the molecule, revealing precise information about bond lengths, bond angles, and torsion angles.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of this guide's publication, we can predict its expected geometric parameters based on the crystallographic data of closely related pyrazole derivatives.[7][8][9][10]
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 |
| Unit Cell Dimensions | a ≈ 9-10 Å, b ≈ 9-12 Å, c ≈ 11-16 Å, β ≈ 100-110° |
| Bond Lengths | |
| C-Br | ~1.85 - 1.90 Å |
| N-N | ~1.35 - 1.40 Å |
| C-N (pyrazole ring) | ~1.32 - 1.38 Å |
| C-C (pyrazole ring) | ~1.38 - 1.42 Å |
| N-C (phenyl) | ~1.42 - 1.46 Å |
| C-C (phenyl ring) | ~1.37 - 1.40 Å |
| C-C (methyl) | ~1.49 - 1.53 Å |
| Bond Angles | |
| C-N-N | ~105 - 110° |
| N-N-C | ~110 - 115° |
| C-C-C (pyrazole ring) | ~105 - 110° |
| C-N-C (pyrazole ring) | ~108 - 112° |
| Torsion Angle | |
| Dihedral angle (pyrazole-phenyl) | ~40 - 60° |
Note: These values are estimations derived from published crystal structures of similar pyrazole derivatives and are intended for comparative purposes.
A Comparative Overview of Structural Validation Techniques
While single-crystal X-ray crystallography provides unparalleled detail, obtaining suitable single crystals can be challenging.[6][11] Therefore, a multi-technique approach is often employed for comprehensive structural validation. The following table compares X-ray crystallography with other common analytical methods.
Table 2: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination.[6][12] | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Crystal system, unit cell parameters, phase purity. Can be used for structure solution with advanced methods.[13][14][15] | Does not require single crystals; applicable to microcrystalline powders.[6][11] | Structure solution is more complex and often less precise than SCXRD.[6] Peak overlap can be a significant issue.[11] |
| Three-Dimensional Electron Diffraction (3DED) | 3D molecular structure from nanocrystals. | Requires only very small crystals (micro- to nano-sized).[12] Can be faster than SCXRD. | Data resolution may be lower than SCXRD.[16][17] Beam damage can be a concern for sensitive samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), relative stereochemistry (NOE), and solution-state conformation. | Provides detailed information about the molecule in solution.[18] Non-destructive. | Does not provide precise bond lengths and angles. Structure is inferred rather than directly imaged. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming elemental composition. | High sensitivity, requires very small sample amounts. | Provides no information on the 3D arrangement of atoms. |
| Infrared (IR) & Raman Spectroscopy | Presence of specific functional groups based on vibrational frequencies.[18] | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
Experimental Protocols
A rigorous and well-documented experimental protocol is crucial for reproducible results. Below is a standard methodology for single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Other methods include vapor diffusion and cooling crystallization.
-
Crystal Mounting: A suitable single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots and correct for experimental factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is validated using software such as PLATON or CheckCIF to ensure its chemical and crystallographic reasonableness. The final crystallographic data is then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Workflow
To better understand the logical flow of validating a chemical structure using X-ray crystallography, the following diagram illustrates the key steps involved.
Caption: Workflow of X-ray Crystallography.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PPXRD - Abstract Submission Form [icdd.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular geometry - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activities of 5-Methylpyrazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. Among the simplest substituted pyrazoles, the methyl isomers—3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole—serve as fundamental building blocks for more complex bioactive molecules. Understanding the intrinsic biological activities of these core structures is crucial for the rational design of novel therapeutics. This guide provides an objective comparison of the biological activities of 5-methylpyrazole and its isomers, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant experimental workflows and biological pathways.
Comparative Biological Activity Data
Direct comparative studies across a broad range of biological activities for 5-methylpyrazole and its isomers are limited in publicly available literature. Much of the research focuses on more complex derivatives. However, data from individual and some comparative studies provide insights into their relative enzyme inhibition, antimicrobial, cytotoxic, and anti-inflammatory potential.
| Biological Activity | Compound | Test System | Result (IC₅₀, Kᵢ, MIC, etc.) | Citation |
| Enzyme Inhibition | ||||
| Cytochrome P450 2E1 (CYP2E1) Inhibition | 3-Methylpyrazole | Reconstituted enzyme system | Kᵢ = 1.0 µM | |
| 4-Methylpyrazole | Reconstituted enzyme system | Kᵢ = 0.5 µM | ||
| Pyrazole (unsubstituted) | Reconstituted enzyme system | Kᵢ = 2.0 µM | ||
| Liver Alcohol Dehydrogenase (LADH) Inhibition | 4-Methylpyrazole | In vitro | Potent inhibitor | [1] |
| Pyrazole (unsubstituted) | In vitro | Effective inhibitor | [1] | |
| Microsomal Ethanol Oxidation Inhibition | 4-Methylpyrazole | Rat liver microsomes | Kᵢ ≈ 0.03-0.10 mM | [2] |
| Pyrazole (unsubstituted) | Rat liver microsomes | Kᵢ ≈ 0.35 mM | [2] | |
| Antimicrobial Activity | ||||
| Antibacterial | 5-Methyl-1,3-diphenyl-1H-pyrazole derivatives | E. coli, S. aureus (disc diffusion) | Varied activity, some derivatives showed inhibition zones of 10-15 mm | [3] |
| Cytotoxicity | ||||
| Genotoxicity | Methyl-pyrazole pesticides (e.g., Tebufenpyrad) | Human neuroblastoma cells (SH-SY5Y) | Genotoxic at nanomolar concentrations | [4] |
| Cytotoxicity | 5-Methyl pyrazol-3-one derivatives | Brine shrimp lethality assay and SRB assay against cancer cell lines | Varies with substitution | [5] |
| Anti-inflammatory Activity | ||||
| COX-2 Inhibition | Pyrazole derivatives | In vitro assays | Many derivatives show potent and selective COX-2 inhibition | [6] |
Note: The data presented is compiled from various sources and may not be directly comparable due to different experimental conditions. The lack of extensive data on 5-methylpyrazole itself highlights a gap in the current research landscape.
Key Biological Activities in Focus
Enzyme Inhibition: A Tale of Two Isomers in Metabolism
Pyrazole and its methyl isomers are well-documented inhibitors of various enzymes, most notably those involved in metabolism, such as alcohol dehydrogenase (ADH) and cytochrome P450 (CYP) enzymes.
Cytochrome P450 (CYP) Inhibition: Pyrazole derivatives can interact with the heme iron of CYP enzymes, leading to inhibition. A comparative study on CYP2E1, an enzyme involved in the metabolism of ethanol and various xenobiotics, revealed that 4-methylpyrazole is a more potent inhibitor than 3-methylpyrazole and the parent pyrazole. This highlights how the position of the methyl group can influence the interaction with the enzyme's active site.
Antimicrobial and Cytotoxic Potential: Emerging Evidence
While the antimicrobial and cytotoxic activities of the simple methylpyrazoles are not extensively documented, their derivatives have shown significant promise.
Antimicrobial Activity: Various derivatives of 5-methylpyrazole have been synthesized and tested against both Gram-positive and Gram-negative bacteria. The activity is highly dependent on the other substituents on the pyrazole ring. For instance, certain 5-methyl-1,3-diphenyl-1H-pyrazole derivatives have demonstrated moderate antibacterial activity.[3]
Cytotoxicity: The cytotoxic effects of pyrazole derivatives are a significant area of cancer research. Studies on 5-methyl pyrazol-3-one derivatives have shown that their toxicity against cancer cell lines is highly structure-dependent.[5] Furthermore, some methyl-pyrazole containing pesticides have been shown to be genotoxic in human cell lines, suggesting that the pyrazole ring can be a scaffold for compounds with potent cellular effects.[4]
Anti-inflammatory Properties: A Foundation for NSAIDs
The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. These drugs often exert their effect through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. While the anti-inflammatory activity of the simple methylpyrazoles is not a primary research focus, they serve as the foundational structures for more potent and selective COX-2 inhibitors.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are protocols for key assays used to evaluate the biological activities of pyrazole isomers.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-methylpyrazole and its isomers) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Disc Diffusion Assay
The disc diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.
Principle: A paper disc impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses from the disc into the agar. If the bacteria are susceptible to the compound, a clear zone of no growth will appear around the disc.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place paper discs impregnated with known concentrations of the pyrazole isomers onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disc. The size of the zone is indicative of the antimicrobial activity.
Enzyme Inhibition: In Vitro Cyclooxygenase (COX) Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The rate of color development is proportional to the COX activity.
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the chromogenic substrate.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: Add various concentrations of the pyrazole isomers to the wells and pre-incubate to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.
Visualizing the Science
Diagrams created using Graphviz (DOT language) help to illustrate complex processes and relationships.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: COX Inhibition Pathway.
Conclusion
This guide provides a comparative overview of the biological activities of 5-methylpyrazole and its isomers based on the currently available scientific literature. While 4-methylpyrazole is well-characterized as a potent enzyme inhibitor, particularly of ADH, there is a notable lack of direct comparative data for 5-methylpyrazole across various biological assays. The existing research on pyrazole derivatives strongly suggests that the position of the methyl group significantly influences biological activity. The data and protocols presented here offer a valuable resource for researchers in the field of drug discovery and development, highlighting both the known activities of pyrazole isomers and the existing gaps in knowledge that warrant further investigation. Future studies directly comparing the biological profiles of 5-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole are essential for a complete understanding of their therapeutic potential.
References
- 1. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
In Vitro Assay Validation for Novel Compounds Derived from 4-Bromo-5-methyl-1-phenyl-1H-pyrazole: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assay validation for a novel, hypothetical pyrazole-derived compound, "Pyr-Compound-X," against established alternatives. The methodologies, comparative data, and signaling pathways detailed herein offer a framework for the preclinical evaluation of new chemical entities based on the 4-Bromo-5-methyl-1-phenyl-1H-pyrazole scaffold, a structure known for its potential in oncology and inflammatory diseases.[1][2][3][4][5]
Comparative Performance Data
The in vitro efficacy of Pyr-Compound-X was evaluated against relevant competitor compounds across key biological activities: cytotoxicity, kinase inhibition, and anti-inflammatory potential. The following tables summarize the quantitative data obtained from these assays.
Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
The cytotoxic potential of Pyr-Compound-X was determined using the MTT assay after a 48-hour treatment period.[6][7][8] The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is a key measure of its potency.[6][7]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Pyr-Compound-X | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 |
| Sorafenib | 5.2 ± 0.5 | 6.8 ± 0.6 | 4.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Kinase Inhibition Profile
The inhibitory activity of Pyr-Compound-X against key kinases implicated in cancer progression was assessed through in vitro kinase assays.[1][2][9]
| Compound | CDK2/Cyclin A IC50 (nM) | VEGFR-2 IC50 (nM) | p38α MAPK IC50 (nM) |
| Pyr-Compound-X | 45.2 ± 3.8 | 60.7 ± 5.1 | 85.3 ± 7.2 |
| AT7519 (CDK Inhibitor) | 15.0 ± 1.2 | >10,000 | >10,000 |
| Sorafenib (Multi-kinase Inhibitor) | 90.0 ± 8.1 | 25.0 ± 2.3 | 58.0 ± 4.9 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 3: Anti-inflammatory Activity
The anti-inflammatory properties of Pyr-Compound-X were evaluated by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages and by assessing COX-2 enzyme inhibition.[3][10][11]
| Compound | NO Production Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) |
| Pyr-Compound-X | 15.4 ± 1.3 | 0.8 ± 0.07 |
| Indomethacin | 12.1 ± 1.0 | 0.6 ± 0.05 |
| Celecoxib | 25.8 ± 2.2 | 0.04 ± 0.003 |
Data represent the mean ± standard deviation from triplicate experiments.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][12]
-
Cell Seeding: Seed cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of Pyr-Compound-X and control drugs (Doxorubicin, Sorafenib) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Western Blot for Kinase Activity
This protocol is designed to assess the inhibition of downstream phosphorylation events as a measure of kinase inhibitor activity in a cellular context.[1][15]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with Pyr-Compound-X or a control inhibitor at various concentrations for a specified time (e.g., 2-24 hours).[1]
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][16]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[15][16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[15]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target of the kinase of interest (e.g., anti-phospho-Rb for CDK2).[15]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands with an imaging system.[16]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein or a loading control (e.g., β-actin).[15][16]
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants.[17][18] The Griess reaction is a two-step diazotization process where acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound.[17][19]
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of Pyr-Compound-X or control compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[19]
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 1-100 µM) in the culture medium.[20]
-
Griess Reaction:
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes.[19] Measure the absorbance at 540 nm.[19][20]
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[20] Calculate the percentage of NO inhibition relative to LPS-stimulated cells without any inhibitor.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts in the validation of Pyr-Compound-X.
Caption: Inhibition of the CDK2 pathway by Pyr-Compound-X, leading to cell cycle arrest.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: Logical workflow for hit-to-lead identification in compound screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol Griess Test [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Pyrazole Synthesis: Evaluating Efficiency Across Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovery and optimization. This guide provides an objective comparison of various pyrazole synthesis methodologies, supported by experimental data, to inform the selection of the most suitable approach for specific research and development needs.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The choice of synthetic route can significantly impact yield, purity, reaction time, and overall cost-effectiveness. This comparison covers classical methods like the Knorr and Pechmann syntheses, alongside modern techniques including microwave-assisted synthesis, flow chemistry, and one-pot multicomponent reactions.
Comparative Analysis of Synthetic Efficiency
The following tables summarize key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies of different methods.
Table 1: Knorr Pyrazole Synthesis
| Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl acetoacetate, Phenylhydrazine | Reflux, 135-145 °C, Solvent-free | 1 hour | >90 (crude) | [1] |
| Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol, Acetic acid (cat.), 100 °C | 1 hour | 79 | [2] |
| 1,3-Dicarbonyl, Hydrazine | Acid catalyst | Varies | High | [3] |
Table 2: Microwave-Assisted Pyrazole Synthesis
| Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Chalcones, Hydrazine hydrate, Oxalic acid | Ethanol, Acetic acid (cat.), Microwave irradiation | Not specified | High | [4] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid, 360 W, 120 °C | 7-10 min | 68-86 | [5] |
| Carbohydrazide derivatives, 2,4-Pentanedione | Ethanol, 270 W | 3-5 min | 82-98 | [5] |
| Phenyl-1H-pyrazoles (oxidation) | 150 W, 80 °C | 2 min | 62-92 | [6] |
| Pyrazole-chalcone hybrids | Claisen-Schmidt condensation, Microwave irradiation | Minutes | 80-85 | [7] |
Table 3: Flow Chemistry Pyrazole Synthesis
| Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Terminal aryl alkynes, n-BuLi, Acyl chlorides, Hydrazine derivatives | Continuous flow, Room temperature | ~70 min (total residence) | 54-77 (N-unsubstituted), 20-70 (N-phenyl) | [8][9] |
| Acetophenones, DMADMF, Hydrazine hydrate | DMF, 170 °C (coil), 150 °C (chip) | 12 min (total residence) | High (substrate dependent) | [10][11] |
| Alkyne homocoupling followed by hydroamination | DMSO, 140 °C | Not specified | 98 | [12] |
Table 4: One-Pot Multicomponent Pyrazole Synthesis
| Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Aldehydes, 1,3-Dicarbonyls, Diazo compounds/Tosyl hydrazones | Tandem Knoevenagel/1,3-dipolar cycloaddition/oxidative aromatization | Not specified | up to 82 | [13] |
| Acid chlorides, Terminal alkynes, Hydrazines | PdCl2(PPh3)2, CuI, Et3N, THF/CH3CN | 18 hours | 15-85 | [14][15] |
| Araldehyde, Aryl methyl ketone, Hydrazine hydrochloride | Mild conditions followed by oxidation | Short | Good (70-80) | [16] |
| 4-(4'-chlorobenzyloxy) acetophenone, Thiosemicarbazide, Substituted benzaldehydes | Absolute ethanol, Reflux | 1-4 hours | High | [17] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below.
Knorr Pyrazole Synthesis: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)[1]
-
Reaction Setup: In a round-bottomed flask, slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood.
-
Heating: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
Isolation: Transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath. Add 2 mL of diethyl ether and stir vigorously to induce precipitation. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.
-
Purification: Filter the crude product using a Büchner funnel under vacuum and wash the solid with diethyl ether. The product can be further purified by recrystallization from hot ethanol.
Microwave-Assisted Synthesis of Pyrazole-Chalcone Hybrids[7]
-
Reaction Mixture: A mixture of a pyrazole ketone and a substituted aldehyde is prepared for Claisen-Schmidt condensation.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation.
-
Work-up: After completion of the reaction (monitored by TLC), the product is isolated and purified. This method boasts excellent yields (80-85%) and high purity within minutes.[7]
Flow Chemistry Synthesis of 3,5-Disubstituted Pyrazoles[8][9]
-
Reagent Streams: A solution of a terminal aryl alkyne is reacted with n-BuLi in a continuous flow setup. This is followed by the introduction of an acyl chloride derivative to generate the ynone in situ.
-
Cyclization: The ynone stream is then mixed with a solution of a hydrazine derivative.
-
Reaction Conditions: The entire process is carried out at room temperature with a total residence time of approximately 70 minutes.
-
Product Collection: The output stream contains the 3,5-disubstituted pyrazole, which is then isolated and purified.
One-Pot Three-Component Synthesis of 3,5-Diphenyl-1H-pyrazole[16]
-
Initial Reaction: A mixture of benzaldehyde (1 mmol), acetophenone (1 mmol), and hydrazine hydrochloride (1.2 mmol) in a suitable solvent is stirred under mild conditions.
-
Oxidation: After the initial reaction is complete, a solution of bromate-bromide is added to the reaction mixture to oxidize the initially formed pyrazoline to the pyrazole.
-
Work-up: The reaction mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by crystallization. This method provides a good yield of 80%.[16]
Mandatory Visualizations
Knorr Pyrazole Synthesis Signaling Pathway
Caption: General reaction mechanism of the Knorr pyrazole synthesis.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: A typical experimental workflow for microwave-assisted pyrazole synthesis.
Logical Relationship of One-Pot Synthesis
Caption: Logical flow of a one-pot, three-component pyrazole synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 10. galchimia.com [galchimia.com]
- 11. R&D Work: One-pot Synthesis of Pyrazoles using Flow Chemistry - GalChimia [galchimia.com]
- 12. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. One‐Pot Three‐Component Synthesis of Pyrazoles Through a Tandem Coupling‐Cyclocondensation Sequence. | Semantic Scholar [semanticscholar.org]
- 16. worldresearchersassociations.com [worldresearchersassociations.com]
- 17. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
A Researcher's Guide to Confirming Regioselectivity of Substitution on the Pyrazole Ring
For researchers, scientists, and drug development professionals, the pyrazole ring is a cornerstone of heterocyclic chemistry, prized for its prevalence in a wide array of biologically active compounds. However, the successful synthesis of novel pyrazole-based therapeutics hinges on a critical factor: the regioselective control of substitution reactions. This guide provides a comprehensive comparison of substitution patterns on the pyrazole ring, supported by experimental data, to aid in the strategic design and synthesis of targeted molecules.
The inherent asymmetry of the pyrazole ring, with its two adjacent nitrogen atoms and three carbon atoms, presents a fascinating and complex landscape for chemical modification. The regiochemical outcome of a substitution reaction is not always straightforward and is governed by a delicate interplay of electronic and steric factors of both the pyrazole substrate and the incoming reagent, as well as the specific reaction conditions employed. This guide will delve into the regioselectivity of the most common and synthetically useful transformations: electrophilic substitution, nucleophilic substitution, N-alkylation, and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: The Predominance of the C4 Position
Electrophilic aromatic substitution (SEAr) on the pyrazole ring exhibits a strong and consistent preference for the C4 position.[1][2] This regioselectivity is a direct consequence of the electronic distribution within the pyrazole ring. The C4 position is the most electron-rich carbon, making it the most susceptible to attack by electrophiles.[2] Conversely, electrophilic attack at the C3 or C5 positions would proceed through a highly unstable, positively charged azomethine intermediate, making these pathways energetically unfavorable.[1]
The nature of the electrophile and the presence of substituents on the pyrazole ring can influence the reaction rate, but the C4 selectivity generally holds true. Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation all predominantly yield the 4-substituted product.
For instance, the nitration of 1-phenylpyrazole with a mixture of nitric acid and acetic anhydride occurs selectively at the C4 position of the pyrazole ring.[3] Similarly, bromination of 1-phenylpyrazole in chloroform also yields the 4-bromo derivative.[3] However, it is crucial to note that reaction conditions can sometimes alter this selectivity. For example, nitration of 1-phenylpyrazole with mixed acids (nitric and sulfuric acid) at elevated temperatures can lead to substitution on the phenyl ring, affording 1-p-nitrophenylpyrazole.[3]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Quantitative Data on Electrophilic Substitution
| Substrate | Reagent | Conditions | Product(s) | Ratio (C4:Other) | Reference |
| 1-Phenylpyrazole | HNO₃/Ac₂O | - | 1-Phenyl-4-nitropyrazole | >99:1 | [3] |
| 1-Phenylpyrazole | Br₂ | Chloroform | 1-Phenyl-4-bromopyrazole | >99:1 | [3] |
| 1-Methylpyrazole | HNO₃/H₂SO₄ | - | 1-Methyl-4-nitropyrazole | Major product | [1] |
| Pyrazole | fuming HNO₃/fuming H₂SO₄ | - | 4-Nitropyrazole | Major product | [1] |
| 3-Acetyl-1-methylpyrazole | HNO₃/Ac₂O | - | 3-Acetyl-1-methyl-4-nitropyrazole | Major product | [4] |
Nucleophilic Substitution: Targeting the C3 and C5 Positions
In contrast to electrophilic substitution, nucleophilic substitution on the pyrazole ring is favored at the C3 and C5 positions.[5] These positions are comparatively electron-deficient, making them susceptible to attack by nucleophiles. The presence of a good leaving group, typically a halogen, at these positions is a prerequisite for successful nucleophilic aromatic substitution (SNAr).
The regioselectivity of nucleophilic substitution on unsymmetrically substituted pyrazoles (e.g., a 3-halo-5-alkylpyrazole) can be influenced by both steric and electronic factors. A bulky substituent at one position may hinder the approach of the nucleophile, favoring substitution at the less hindered position.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Quantitative Data on Nucleophilic Substitution
Quantitative data directly comparing the regioselectivity of nucleophilic substitution at C3 versus C5 on a simple, unsymmetrically substituted pyrazole is less commonly reported in readily available literature. However, the general principle of targeting these positions is well-established in synthetic strategies.
N-Alkylation: A Tale of Two Nitrogens
The N-alkylation of pyrazoles presents a more complex regioselectivity challenge, as either of the two ring nitrogen atoms can be alkylated. The outcome of N-alkylation is highly sensitive to the steric and electronic nature of the substituents already on the pyrazole ring, the alkylating agent, the base, and the solvent.
For an unsymmetrical pyrazole, such as 3-methylpyrazole, alkylation can lead to a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. The less sterically hindered N1 nitrogen is often the preferred site of attack for bulky alkylating agents. Conversely, the electronic environment around each nitrogen, influenced by the substituents at C3 and C5, also plays a crucial role.
The choice of base and solvent can dramatically influence the N1/N2 ratio. For example, the use of potassium carbonate in DMSO often favors N1-alkylation. In contrast, magnesium-based catalysts can promote N2-alkylation.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
}
Quantitative Data on N-Alkylation of 3-Substituted Pyrazoles
| 3-Substituent | Alkylating Agent | Base/Catalyst | Solvent | Ratio (N1:N2) | Reference |
| Phenyl | 2-Bromo-N,N-dimethylacetamide | MgBr₂ | THF | 24:76 | |
| Methyl | Iodomethane | K₂CO₃ | DMSO | Major N1 | |
| Phenyl | Methyl Iodide | KHMDS | THF/DMSO | 92:8 |
Metal-Catalyzed Cross-Coupling: A Modern Approach to Functionalization
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective functionalization of the pyrazole ring. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods.
Suzuki-Miyaura coupling, a widely used palladium-catalyzed reaction, is particularly effective for the C-functionalization of pyrazoles. This typically involves the coupling of a halopyrazole (most commonly a 4-bromopyrazole) with a boronic acid or its ester. The regioselectivity is therefore predetermined by the position of the halogen atom on the pyrazole ring.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Comparison with Alternative Heterocyclic Rings: Imidazole and 1,2,4-Triazole
The regioselectivity of substitution on the pyrazole ring can be better understood by comparing it with other five-membered nitrogen-containing heterocycles commonly used in drug discovery, such as imidazole and 1,2,4-triazole.
-
Imidazole: In imidazole, the two nitrogen atoms are in a 1,3-relationship. Electrophilic substitution on imidazole is generally less facile than on pyrazole and typically occurs at the C4 or C5 positions. The outcome of N-alkylation of unsymmetrical imidazoles is also a mixture of regioisomers, influenced by steric and electronic factors.[6]
-
1,2,4-Triazole: This ring contains three nitrogen atoms. Electrophilic substitution on the carbon atoms of the 1,2,4-triazole ring is generally difficult due to the electron-withdrawing nature of the multiple nitrogen atoms. N-alkylation is the more common substitution reaction, and the regioselectivity can be complex, with alkylation possible at N1, N2, or N4, depending on the substituents and reaction conditions.[7]
Detailed Experimental Protocols
Protocol 1: Regioselective Nitration of 1-Methylpyrazole
Objective: To synthesize 1-methyl-4-nitropyrazole via electrophilic nitration.
Materials:
-
1-Methylpyrazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 1-methylpyrazole.
-
Slowly add concentrated sulfuric acid to the flask while stirring and maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-methylpyrazole in sulfuric acid over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-methyl-4-nitropyrazole.
Protocol 2: N-Alkylation of 3-Methylpyrazole
Objective: To perform the N-alkylation of 3-methylpyrazole and analyze the regioisomeric products.
Materials:
-
3-Methylpyrazole
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-methylpyrazole and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR spectroscopy to determine the ratio of the N1 and N2 alkylated isomers.
-
Purify the isomers by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromopyrazole
Objective: To synthesize a 4-arylpyrazole via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromopyrazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive cross-validation of analytical data for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data presented herein is based on experimentally obtained values for a closely related analogue, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, and serves as a representative example for the analytical characterization of this class of compounds.
Summary of Analytical Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for a representative compound, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. This data provides a baseline for the characterization of this compound.
| ¹H NMR (500 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Proton Assignment |
| 7.78 | s, 1H, H-5 |
| 7.56 | m, 2H, Phenyl H-2,6 |
| 7.42 | m, 2H, Phenyl H-3,5 |
| 7.23 | m, 1H, Phenyl H-4 |
| 4.05 | s, 3H, Methoxy |
| ¹³C NMR (125 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Carbon Assignment |
| 161.2 | C-3 |
| 139.7 | Phenyl C-1 |
| 129.4 | Phenyl C-3,5 |
| 127.8 | C-5 |
| 125.8 | Phenyl C-4 |
| 117.6 | Phenyl C-2,6 |
| 82.0 | C-4 |
| 56.8 | Methoxy |
| Mass Spectrometry (EI, 70 eV) | |
| m/z | Assignment |
| 253/255 | [M]⁺ |
| 174 | [M-Br]⁺ |
| 175 | [M-Br+H]⁺ |
| Infrared (IR) Spectroscopy (KBr) | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2947 | C-H stretch (aromatic/aliphatic) |
| 1554, 1502 | C=C stretch (aromatic) |
| 1099 | C-O stretch |
| 749, 686 | C-H bend (aromatic) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on the synthesis and characterization of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. These protocols are representative of the techniques used for the analysis of similar pyrazole derivatives.
Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole:
A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry dimethylformamide (20 mL) is cooled to 0 °C under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 16.0 mmol) is added portionwise. After stirring for 15 minutes, methyl iodide (19.2 mmol) is added dropwise at 0 °C. The mixture is then warmed to room temperature and stirred at 60 °C for 1 hour. Following the reaction, water (10 mL) is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.
NMR Spectroscopy:
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 instrument at 298 K. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent signals (δ = 7.26 ppm for ¹H and δ = 77.0 ppm for ¹³C) for calibration.
Mass Spectrometry:
Mass spectra were obtained using electron ionization (EI) at 70 eV. The sample was introduced directly into the ion source.
Infrared Spectroscopy:
The IR spectrum was recorded using a potassium bromide (KBr) pellet method. The sample was mixed with KBr powder and pressed into a thin pellet for analysis.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the analytical data, ensuring the accurate identification and characterization of the target compound.
Safety Operating Guide
Proper Disposal of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, a halogenated pyrazole derivative. Adherence to these procedures is crucial to minimize risks and ensure compliance with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. Personal protective equipment (PPE) is the first line of defense against accidental exposure.
Summary of Hazards:
| Hazard Class | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a respirator may be necessary.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] This ensures that the chemical is handled and neutralized in an environmentally safe and compliant manner.
1. Waste Collection and Storage:
-
Container: Place the waste chemical in a suitable, properly labeled, and securely closed container.[1]
-
Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and locked-up area, away from incompatible materials such as strong oxidizing agents.[1]
2. Accidental Spill or Leak Containment:
In the event of a spill, immediate and appropriate action is required to prevent wider contamination and exposure.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust.
-
Cleaning: After the bulk of the material has been removed, decontaminate the area with a suitable solvent and wash the area with soap and water.
-
Reporting: Report the spill to the appropriate safety officer or department.
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain records of the disposal, including the name of the disposal company, the date of collection, and the amount of waste disposed of.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
Essential Safety and Handling Guide for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 50877-44-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific target organ toxicity (single exposure): Category 3, primarily affecting the respiratory system.[1]
Always handle this compound with care, assuming it may have unknown toxicity.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[3] The minimum required PPE is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[3][4] | Protects against chemical splashes and airborne particles.[3] |
| Face Shield | To be worn over safety goggles for high-splash risk procedures.[3][4] | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact.[3] For extended use, consult the manufacturer's resistance guide. | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[3] Must be fully buttoned.[5] | Protects skin and personal clothing from contamination.[3] |
| Full-Length Pants | Covers the lower body to prevent skin exposure.[3] | ||
| Closed-Toe Shoes | Made of a non-porous material.[3] | Protects feet from spills and falling objects.[3] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with appropriate cartridges for organic vapors and particulates.[3] | Required when engineering controls cannot adequately control exposure to dust or vapors.[2] |
Operational and Disposal Plans
Engineering Controls
-
Fume Hood: All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[3]
-
Ventilation: Ensure adequate ventilation in all areas where the chemical is used or stored.[1]
-
Safety Stations: Eyewash stations and safety showers must be in close proximity to the workstation.[1]
Standard Operating Procedure for Handling
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
- Before handling, ensure all required PPE is donned correctly.[3]
- Prepare the work area inside the fume hood by covering the surface with disposable, absorbent bench paper.[3]
2. Weighing and Transfer:
- Use anti-static weigh paper or a tared, sealed container to weigh the solid compound, minimizing dust generation.[3]
- Use a spatula for all transfers.[3]
- Keep the container with the compound tightly closed when not in use.[6]
3. Spill Management:
- In case of a spill, evacuate personnel to a safe area.[6]
- Remove all sources of ignition.[6]
- Wear appropriate PPE, including respiratory protection.
- Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1] Do not let the chemical enter drains.[6]
4. First Aid Measures:
- If Inhaled: Remove the victim to fresh air. If breathing is difficult, administer artificial respiration. Seek medical attention if you feel unwell.[1]
- If on Skin: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
- If in Eyes: Rinse cautiously with water for several minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if irritation persists.[1]
- If Swallowed: Clean the mouth with water and drink plenty of water afterward.[1] Seek medical attention if symptoms occur.[1]
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.[3]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[3]
-
-
Disposal Procedure:
References
- 1. fishersci.com [fishersci.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
